4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO3/c1-8(2)9(3,4)14-10(13-8)7-5-11-12-6-7/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCICYRNWIGDQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CON=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585938 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928664-98-6 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Isoxazoleboronic Acid Pinacol Ester (CAS 928664-98-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 4-Isoxazoleboronic acid pinacol ester (CAS 928664-98-6), a key building block in modern medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed information on the compound's characteristics, experimental protocols, and its role in the synthesis of biologically active molecules.
Core Properties
4-Isoxazoleboronic acid pinacol ester is a stable, white to pale brown solid organic compound. It is widely used in organic synthesis, particularly as a reactant in palladium-catalyzed cross-coupling reactions. Its chemical and physical properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 928664-98-6 | |
| IUPAC Name | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
| Synonyms | 4-Isoxazoleboronic acid pinacol ester, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole, ISOXAZOLE-4-BORONIC ACID PINACOL ESTER | |
| Molecular Formula | C₉H₁₄BNO₃ | |
| Molecular Weight | 195.02 g/mol | |
| Appearance | White to Pale brown solid | |
| Melting Point | 110 - 115 °C | |
| Solubility | Soluble in most organic solvents | |
| Storage | Store at 2-8°C in a dry, well-ventilated place. |
Synthesis and Chemical Reactions
4-Isoxazoleboronic acid pinacol ester is primarily utilized as a reactant in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the introduction of the isoxazole moiety into a wide range of molecular scaffolds, a common strategy in the synthesis of pharmaceutical compounds.
General Suzuki-Miyaura Coupling Protocol
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (in this case, 4-isoxazoleboronic acid pinacol ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.
A representative experimental protocol for a Suzuki-Miyaura coupling reaction using 4-isoxazoleboronic acid pinacol ester is as follows:
Materials:
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
4-Isoxazoleboronic acid pinacol ester (CAS 928664-98-6)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃)
-
Ligand (e.g., XPhos, tricyclohexylphosphine) if required by the catalyst
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane, DMF, THF/water mixture)
Procedure:
-
To a reaction vessel, add the aryl or heteroaryl halide (1.0 equiv), 4-isoxazoleboronic acid pinacol ester (1.1 - 1.5 equiv), and the base (2.0 - 3.0 equiv).
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the anhydrous solvent to the vessel.
-
Degas the solution by bubbling the inert gas through it for several minutes.
-
Add the palladium catalyst (and ligand, if necessary) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired isoxazole-substituted compound.
Biological and Medicinal Chemistry Applications
The isoxazole motif is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. Compounds containing the isoxazole ring exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. 4-Isoxazoleboronic acid pinacol ester serves as a crucial starting material for the synthesis of isoxazole-containing compounds with therapeutic potential.
Patents have disclosed the use of this compound in the synthesis of molecules for the treatment of:
-
Inflammatory and Autoimmune Diseases: The resulting compounds are often designed to modulate key signaling pathways involved in the inflammatory response.
-
Proliferative Diseases: This includes the development of novel anticancer agents. Isoxazole derivatives have been investigated as inhibitors of various protein kinases, heat shock proteins (HSP90), and poly (ADP-ribose) polymerase (PARP).
Role in Kinase Inhibitor Synthesis
A significant application of isoxazole-containing compounds is in the development of protein kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The isoxazole ring can act as a versatile scaffold for designing selective and potent kinase inhibitors. For example, isoxazole derivatives have been explored as inhibitors of c-Jun N-terminal kinase (JNK) and vascular endothelial growth factor receptor 2 (VEGFR2), both of which are important targets in oncology.
Suppliers
4-Isoxazoleboronic acid pinacol ester is commercially available from a number of chemical suppliers. The table below lists some of the major suppliers. Purity and available quantities may vary.
| Supplier | Website |
| Sigma-Aldrich | --INVALID-LINK-- |
| Thermo Fisher Scientific | --INVALID-LINK-- |
| TCI Chemicals | --INVALID-LINK-- |
| Apollo Scientific | --INVALID-LINK-- |
| Frontier Specialty Chemicals | --INVALID-LINK-- |
| Santa Cruz Biotechnology | --INVALID-LINK-- |
| BLDpharm | --INVALID-LINK-- |
| CymitQuimica | --INVALID-LINK-- |
| Cenmed | --INVALID-LINK-- |
Safety Information
4-Isoxazoleboronic acid pinacol ester should be handled in a well-ventilated area by trained professionals. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Hazard Statements:
-
Harmful if swallowed.
-
Harmful in contact with skin.
-
Harmful if inhaled.
-
Causes skin irritation.
-
Causes serious eye irritation.
Conclusion
4-Isoxazoleboronic acid pinacol ester (CAS 928664-98-6) is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable method for incorporating the biologically important isoxazole scaffold into potential drug candidates targeting a range of diseases. This guide provides a foundational understanding of its properties and applications to aid researchers in their drug discovery and development endeavors.
Reactivity of isoxazole boronic esters in organic chemistry
An In-depth Technical Guide to the Reactivity of Isoxazole Boronic Esters in Organic Chemistry
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and reactivity of isoxazole boronic esters, crucial building blocks in modern organic and medicinal chemistry. Isoxazoles are a prominent class of five-membered heterocycles that form the core of numerous pharmaceuticals due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The incorporation of a boronic ester moiety onto the isoxazole ring provides a versatile handle for synthetic transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, enabling the construction of complex molecular architectures.[6][7]
A primary and highly effective method for synthesizing isoxazole boronic esters is the [3+2] cycloaddition reaction between nitrile oxides and alkynylboronates.[8] This approach offers direct access to a variety of substituted isoxazole boronic esters with excellent regiocontrol, allowing the boronic ester group to be installed at either the C-4 or C-5 position of the isoxazole ring.[8]
The general workflow for this synthesis involves the in situ generation of a nitrile oxide from a hydroximic acid chloride, which then undergoes a cycloaddition with an alkynylboronate.[8]
References
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. era.ed.ac.uk [era.ed.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. daneshyari.com [daneshyari.com]
Spectroscopic Profile of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the versatile synthetic building block, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole. This compound, also known as 4-isoxazoleboronic acid pinacol ester, is of significant interest in medicinal chemistry and materials science due to its utility in cross-coupling reactions. This document presents expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such data, and visualizations to aid in understanding its structure and analytical workflow.
Chemical Structure and Properties
| Property | Value |
| Chemical Name | This compound |
| Synonym | 4-Isoxazoleboronic acid pinacol ester |
| CAS Number | 928664-98-6 |
| Molecular Formula | C₉H₁₄BNO₃ |
| Molecular Weight | 195.03 g/mol |
Spectroscopic Data
While specific, experimentally-derived spectra for this compound are not widely published in peer-reviewed journals, the following tables summarize the expected spectroscopic data based on the analysis of its chemical structure and comparison with analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.9 | s | 1H | Isoxazole H-5 |
| ~8.4 | s | 1H | Isoxazole H-3 |
| 1.3 - 1.4 | s | 12H | 4 x CH₃ (pinacol) |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~155 | Isoxazole C-5 |
| ~150 | Isoxazole C-3 |
| ~84 | Pinacol quaternary C |
| ~25 | Pinacol CH₃ |
| Note | The carbon attached to the boron atom (Isoxazole C-4) may be difficult to observe due to quadrupolar relaxation. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium-Strong | C-H stretch (methyl) |
| ~1600 | Medium | C=N stretch (isoxazole ring) |
| ~1550 | Medium | C=C stretch (isoxazole ring) |
| ~1360 | Strong | B-O stretch |
| ~1140 | Strong | C-O stretch |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 195 | [M]⁺ (Molecular ion) |
| 180 | [M - CH₃]⁺ |
| 110 | [M - C₆H₁₂O₂ + H]⁺ (loss of pinacol moiety) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
Process the data with a line broadening of 1-2 Hz.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid Phase (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid Phase (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Introduce the sample into the ion source via direct infusion or through a liquid chromatograph.
-
Acquire the mass spectrum in positive ion mode.
-
Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
Visualizations
Chemical Structure
Caption: Chemical structure of the target molecule.
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis.
A Technical Guide to 4-Isoxazoleboronic Acid Pinacol Ester: Commercial Availability, Purity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-isoxazoleboronic acid pinacol ester, a key building block in modern medicinal chemistry and drug development. This document details its commercial availability, typical purity specifications, and the analytical methodologies employed for its characterization. Furthermore, it outlines the common synthetic and purification protocols, offering valuable insights for researchers utilizing this versatile reagent.
Commercial Availability and Suppliers
4-Isoxazoleboronic acid pinacol ester (CAS No. 928664-98-6) is readily available from a variety of chemical suppliers.[1][2][3] It is typically offered in research quantities, ranging from milligrams to several grams. For larger, bulk quantities, inquiries with suppliers are generally required. The compound is usually supplied as a white to off-white solid.
Below is a summary of prominent suppliers and their typical product offerings. Please note that catalog details and availability are subject to change.
| Supplier | Product Number(s) | Stated Purity | Available Quantities |
| Sigma-Aldrich | 740837 | ≥95% | 250 mg, 1 g |
| TCI Chemicals | T4396 | >98.0% (GC) | 1 g, 5 g |
| Frontier Specialty Chemicals | I1450 | Not specified | 1 g |
| Alfa Aesar | - | 97% | Varies |
Purity and Impurity Profile
The purity of commercially available 4-isoxazoleboronic acid pinacol ester is generally high, with most suppliers offering grades of 95% or greater.[1][4] TCI Chemicals specifies a purity of over 98.0% as determined by gas chromatography (GC).
The primary impurity of concern for pinacol boronic esters is the corresponding boronic acid, which forms upon hydrolysis.[5] The presence of water or protic solvents can facilitate this degradation. Other potential impurities may arise from the synthetic process, including residual starting materials, reagents, or by-products of side reactions. A Certificate of Analysis (CoA) from the supplier will provide batch-specific purity data and information on the analytical methods used for its determination. While specific CoAs for this compound are not publicly accessible for this guide, a typical analysis would include assays for purity and might list limits for moisture content and residual solvents.
Typical Physical and Chemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄BNO₃ | [3] |
| Molecular Weight | 195.02 g/mol | [1][3] |
| Appearance | White to off-white solid/crystal | |
| Melting Point | 110-115 °C | [1] |
| Storage Temperature | 2-8 °C | [1][2] |
Synthesis and Purification Protocols
The most common method for the synthesis of aryl boronic acid pinacol esters, including 4-isoxazoleboronic acid pinacol ester, is the Miyaura borylation reaction . This palladium-catalyzed cross-coupling reaction typically involves the reaction of a halo-isoxazole with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base.
General Experimental Protocol for Miyaura Borylation
Reaction Scheme:
Procedure:
-
To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add the 4-halo-isoxazole (1 equivalent), bis(pinacolato)diboron (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., potassium acetate, 3 equivalents).
-
Add a dry, degassed solvent such as dioxane or DMSO.
-
Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 120 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup, typically involving dilution with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product as described in the following section.
Purification Methodologies
Purification of the crude 4-isoxazoleboronic acid pinacol ester is crucial to remove unreacted starting materials, catalyst residues, and by-products. The two most common methods are recrystallization and column chromatography.
Recrystallization:
Recrystallization is an effective method for purifying solid boronic esters. The choice of solvent is critical. A good solvent will dissolve the compound at an elevated temperature but result in poor solubility at room temperature or below. Common solvents for the recrystallization of boronic esters include hexanes, ethyl acetate, and mixtures thereof.[6][7] Trial-and-error with small amounts of material is often necessary to find the optimal solvent system.
Column Chromatography:
Column chromatography using silica gel is a widely used purification technique. However, boronic esters can be susceptible to hydrolysis on silica gel.[8] To mitigate this, several strategies can be employed:
-
Use of deactivated silica gel: Treating the silica gel with a small amount of a non-polar solvent containing a base (e.g., triethylamine) can help to neutralize acidic sites.
-
Boric acid-treated silica gel: Impregnating the silica gel with boric acid has been reported to reduce over-adsorption and degradation of boronic esters during chromatography.[8]
-
Rapid chromatography: Minimizing the time the compound spends on the column can reduce the extent of hydrolysis.
A typical eluent system for the chromatography of moderately polar compounds like aryl boronic esters is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
Analytical Characterization
A combination of analytical techniques is used to confirm the identity and purity of 4-isoxazoleboronic acid pinacol ester.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of boronic esters. However, as previously mentioned, on-column hydrolysis can be a significant issue.[5] To obtain accurate results, the following considerations are important:
-
Column Selection: The use of a reversed-phase column with low silanol activity, such as a Waters XTerra MS C18, is recommended to minimize hydrolysis.[9][10]
-
Mobile Phase: A mobile phase consisting of water and acetonitrile is common. The addition of a pH modifier is often necessary. While acidic modifiers like formic acid can be used, a high pH mobile phase (around pH 12.4) with an ion-pairing reagent has been shown to be effective for stabilizing reactive pinacolboronate esters.[5]
-
Sample Diluent: An aprotic and non-aqueous diluent, such as acetonitrile or THF, should be used for sample preparation to prevent hydrolysis before injection.[11]
Illustrative HPLC Workflow:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation and confirmation of 4-isoxazoleboronic acid pinacol ester.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the isoxazole ring protons and the methyl protons of the pinacol group. The protons on the isoxazole ring are expected to appear in the aromatic region, while the twelve methyl protons of the pinacol group will give a sharp singlet in the aliphatic region (around 1.3 ppm).
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbons of the isoxazole ring and the pinacol group. The carbon attached to the boron atom may be difficult to observe due to quadrupolar relaxation.
-
¹¹B NMR: Boron-11 NMR can be used to confirm the presence of the boron atom and its coordination environment. For a pinacol boronic ester, a single broad peak is expected.
Expected ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.8 | s | 1H | Isoxazole C-H |
| ~8.4 | s | 1H | Isoxazole C-H |
| ~1.3 | s | 12H | -C(CH₃)₂ |
Note: The exact chemical shifts can vary depending on the solvent and instrument.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be employed. The expected monoisotopic mass for C₉H₁₄BNO₃ is 195.1067 Da.[3]
Conclusion
4-Isoxazoleboronic acid pinacol ester is a commercially accessible and highly valuable reagent for synthetic and medicinal chemists. While generally available in high purity, users should be aware of its potential for hydrolysis and take appropriate precautions during handling, storage, and analysis. The synthetic and analytical methods outlined in this guide provide a framework for the successful application and characterization of this important building block. For critical applications, it is always recommended to obtain and consult the supplier's Certificate of Analysis for batch-specific data.
References
- 1. 4-イソオキサゾールボロン酸 ピナコール エステル 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Isoxazoleboronic acid pinacol ester | [frontierspecialtychemicals.com]
- 3. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | C9H14BNO3 | CID 16414180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Isoxazoleboronic acid pinacol ester 95 928664-98-6 [sigmaaldrich.com]
- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Purification [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 11. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
The Versatility of the Isoxazole Scaffold: A Technical Guide to its Applications in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the diverse applications of isoxazole derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) activities. Detailed experimental protocols, quantitative pharmacological data, and visualizations of key signaling pathways are presented to facilitate further research and drug development in this promising area.
Anticancer Applications: Targeting Uncontrolled Cell Proliferation
Isoxazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including the induction of apoptosis, inhibition of key enzymes, and disruption of cellular signaling pathways crucial for tumor growth and survival.
Quantitative Anticancer Activity
The cytotoxic effects of various isoxazole derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized below.
| Compound Class | Cell Line | IC50 Value | Reference |
| Phenyl-isoxazole-carboxamides | HeLa | 0.91 ± 1.03 µM | |
| Phenyl-isoxazole-carboxamides | MCF-7 | 4.56 ± 2.32 µM | |
| Phenyl-isoxazole-carboxamides | Hep3B | 5.96 ± 0.87 µM | |
| Indole-linked Isoxazoles | MCF-7 | 5.51 µM | |
| Indole-linked Isoxazoles | HT-29 | 7.72 µM | |
| 4-(trifluoromethyl)isoxazoles | MCF-7 | 2.63 µM | |
| Diosgenin-based Isoxazole | MCF-7 | 9.15 ± 1.30 µM | |
| Diosgenin-based Isoxazole | A549 | 14.92 ± 1.70 µM | |
| Isoxazole-Chalcone Hybrid | DU145 | 0.96 µM | |
| Isoxazole-Curcumin Hybrid | MCF-7 | 3.97 µM |
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which isoxazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is a critical pathway for eliminating damaged or cancerous cells.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Isoxazole derivative test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isoxazole derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the test compounds.
Anti-inflammatory Applications: Modulating the Inflammatory Cascade
Isoxazole-containing compounds have shown significant promise as anti-inflammatory agents, with some derivatives acting as potent inhibitors of key inflammatory mediators like cyclooxygenase (COX) enzymes.
Quantitative Anti-inflammatory Activity
The anti-inflammatory efficacy of isoxazole derivatives is often evaluated in vivo using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a key parameter.
| Compound | Dose | Percent Edema Inhibition (after 4h) | Reference |
| Isoxazole Derivative 146 | - | 77.42% | |
| Isoxazole Derivative 147 | - | 67.74% | |
| Isoxazole Derivative 148 | - | 61.29% | |
| Isoxazole Derivative 5b | 10 mg/kg | 76.71% (after 3h) | |
| Isoxazole Derivative 5c | 10 mg/kg | 75.56% (after 3h) | |
| Isoxazole Derivative 5d | 10 mg/kg | 72.32% (after 3h) |
Additionally, in vitro assays are used to determine the inhibitory activity against COX enzymes.
| Compound | COX-2 IC50 (µM) | Reference |
| 3-phenyl-5-furan isoxazole derivative | 9.16 ± 0.38 |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% in saline)
-
Isoxazole derivative test compounds
-
Vehicle (e.g., saline, DMSO)
-
Plethysmometer or digital calipers
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the isoxazole derivatives or the standard drug to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before carrageenan injection.
-
Induction of Edema: Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with digital calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Antimicrobial Applications: Combating Pathogenic Microorganisms
Isoxazole derivatives have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species.
Quantitative Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| N3, N5-di(substituted)isoxazole-3,5-diamines | Escherichia coli | 95 | |
| N3, N5-di(substituted)isoxazole-3,5-diamines | Staphylococcus aureus | 95 | |
| Isoxazole Derivative 4e | Candida albicans | 6 | |
| Isoxazole Derivative 4g | Candida albicans | 6 | |
| Isoxazole Derivative 4h | Candida albicans | 6 | |
| 1,3-Oxazole-based compounds | Candida albicans | 14 | |
| Isoxazole derivatives | Bacillus cereus | 500 |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi)
-
Isoxazole derivative test compounds
-
96-well microtiter plates
-
Standardized microbial inoculum
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the isoxazole derivatives in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Central Nervous System Applications: Modulating Neuronal Signaling
Isoxazole derivatives have shown potential in treating CNS disorders by modulating the activity of key neurotransmitter receptors, such as the GABA-A and AMPA receptors.
Quantitative CNS Activity
The binding affinity of isoxazole derivatives to CNS receptors is a key indicator of their potential therapeutic efficacy.
| Compound Class | Receptor | Binding Affinity (Ki) | Reference |
| Isoxazole-isoxazole hybrid 7a | GABA-A α5/β3/γ2 | 0.0085 µM | |
| Isoxazole-isoxazole hybrid 7b | GABA-A α5/β3/γ2 | 0.039 µM |
| Compound Class | Receptor | EC50 | Reference |
| Isoxazole-isoxazole hybrid 8 | α7 nAChR | 0.016 µM |
| Compound Class | Target | IC50 | Reference |
| Isoxazole-isoxazole hybrid 12 | SCD1 and SCD5 | 45 µM | |
| Isoxazole-oxazole hybrid 14 | SCD1 and SCD5 | 19 µM and 10 µM |
Mechanism of Action: Modulation of GABA-A Receptors
GABA-A receptors are the major inhibitory neurotransmitter receptors in the CNS. Modulation of these receptors can have anxiolytic, anticonvulsant, and sedative effects.
Synthesis of Isoxazole Derivatives
A common and versatile method for the synthesis of isoxazole derivatives involves the cyclization of chalcones with hydroxylamine hydrochloride.
Experimental Workflow: Synthesis from Chalcones
This guide highlights the significant and diverse roles of isoxazole derivatives in medicinal chemistry. The presented data, protocols, and pathway diagrams offer a solid foundation for researchers to build upon in the quest for novel and more effective therapeutic agents. The versatility of the isoxazole scaffold ensures its continued importance in the future of drug discovery.
An In-Depth Technical Guide to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole. This versatile heterocyclic building block is of significant interest in medicinal chemistry and drug discovery due to its utility in the construction of complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions. This document details the physicochemical properties of the compound, provides a representative experimental protocol for its synthesis, and illustrates its application in a typical drug discovery workflow. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
Molecular Structure and Chemical Properties
This compound, also known as 4-isoxazoleboronic acid pinacol ester, is a stable, white to pale-yellow solid organic compound.[1] The molecule incorporates a five-membered isoxazole ring, a key heterocycle in many biologically active compounds, functionalized with a boronic acid pinacol ester group at the 4-position. This boronate ester moiety is crucial for its reactivity in various cross-coupling reactions.
The structural and key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₄BNO₃ | [1] |
| Molecular Weight | 195.02 g/mol | [1] |
| CAS Number | 928664-98-6 | |
| Appearance | White to pale-yellow solid | [1] |
| Melting Point | 110-115 °C | [2] |
| Boiling Point | 339.2 °C at 760 mmHg | [2] |
| Density | 1.13 g/cm³ | [2] |
| Solubility | Soluble in common organic solvents such as THF, dioxane, and dichloromethane. | |
| Stability | Stable under standard laboratory conditions; should be stored in a cool, dry place. |
Synthesis and Characterization
The synthesis of this compound can be achieved through various synthetic routes. A common and effective method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkynylboronate. This approach offers a direct and regioselective pathway to isoxazole 4-boronates.[1]
General Experimental Protocol for Synthesis
Reaction Scheme:
Materials:
-
Appropriate nitrile oxide precursor (e.g., a hydroximoyl chloride)
-
Alkynylboronic acid pinacol ester
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran or dichloromethane)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a solution of the alkynylboronic acid pinacol ester in the chosen anhydrous solvent, add the nitrile oxide precursor and the base at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature or with gentle heating for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired this compound.
Spectroscopic Characterization
The structure of the synthesized compound should be confirmed by standard spectroscopic methods. Although specific spectral data for this compound is not publicly available, the expected characteristic signals are described below.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isoxazole ring protons, typically in the aromatic region, and a singlet for the twelve equivalent methyl protons of the pinacol group.
-
¹³C NMR: The carbon NMR spectrum should display signals corresponding to the carbon atoms of the isoxazole ring and the pinacol ester group.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of the compound.
Applications in Drug Discovery and Development
This compound is a valuable building block in drug discovery, primarily utilized in the synthesis of more complex molecules through Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the isoxazole core and various aryl or heteroaryl halides, providing a versatile method for generating libraries of compounds for biological screening.
Role in Medicinal Chemistry
The isoxazole moiety is a well-established pharmacophore found in numerous approved drugs and clinical candidates, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The ability to readily introduce this scaffold into novel molecular designs makes this compound a highly sought-after reagent in medicinal chemistry programs.
Experimental Workflow: Synthesis of a Bioactive Molecule
The following diagram illustrates a typical experimental workflow in which this compound is employed as a key intermediate in the synthesis of a hypothetical drug candidate.
Signaling Pathways and Logical Relationships
As a synthetic building block, this compound does not directly participate in biological signaling pathways. Its significance lies in its role as a precursor to molecules that are designed to interact with specific biological targets. The logical relationship of its utility is depicted in the following diagram.
Conclusion
This compound is a fundamentally important and highly versatile building block for the synthesis of complex organic molecules. Its ability to participate in robust and reliable carbon-carbon bond-forming reactions makes it an invaluable tool for medicinal chemists and drug discovery scientists. This technical guide provides essential information on its properties, a representative synthetic approach, and its strategic application in the development of novel therapeutic agents. The continued use of this and similar reagents is expected to facilitate the discovery of next-generation pharmaceuticals.
References
The Isoxazole Moiety: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties and versatile biological activities have led to its incorporation into a wide array of therapeutic agents, spanning from anti-inflammatory and antimicrobial to anticancer drugs. This technical guide provides a comprehensive overview of the pivotal role of the isoxazole moiety in bioactive compounds, with a focus on its mechanism of action, quantitative structure-activity relationships, and the experimental methodologies underpinning its development.
Physicochemical Properties and Bioisosteric Role
The isoxazole ring's electronic and structural characteristics contribute significantly to the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] It is an aromatic ring system that can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions, with biological targets.[3] The presence of both a hydrogen bond donor (N-H in certain tautomeric forms or substituted derivatives) and an acceptor (the nitrogen and oxygen atoms) within a compact framework allows for multifaceted binding to enzyme active sites and receptors.[4]
Furthermore, the isoxazole moiety is often employed as a bioisostere for other functional groups, such as amide or ester bonds. This bioisosteric replacement can enhance metabolic stability, improve oral bioavailability, and modulate the selectivity of a compound for its target.[5]
Diverse Biological Activities of Isoxazole-Containing Compounds
The versatility of the isoxazole scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives. These compounds have been successfully developed as anti-inflammatory, anticancer, and antimicrobial agents.[4][6]
Anti-Inflammatory Activity
A prominent example of an isoxazole-containing anti-inflammatory drug is Valdecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor.[7] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Valdecoxib's isoxazole ring plays a crucial role in its selective binding to the COX-2 active site.
Anticancer Activity
Isoxazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[8][9][10] These include the induction of apoptosis, inhibition of key signaling pathways involved in cell proliferation and survival, and disruption of microtubule dynamics.[11] The structural diversity achievable with the isoxazole core allows for the fine-tuning of activity against specific cancer cell lines.
Antimicrobial Activity
The isoxazole moiety is a key component of the sulfonamide antibiotic Sulfamethoxazole .[12] This drug inhibits dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The isoxazole ring contributes to the overall electronic properties of the molecule, enabling it to act as a competitive inhibitor of the enzyme.
Another important isoxazole-containing drug is Leflunomide , an immunomodulatory agent used in the treatment of rheumatoid arthritis.[13] Its active metabolite, teriflunomide, inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway, thereby suppressing the proliferation of activated lymphocytes.[13]
Quantitative Data on Bioactive Isoxazole Derivatives
The following tables summarize the biological activities of representative isoxazole-containing compounds, providing quantitative data for easy comparison.
Table 1: Anticancer Activity of Isoxazole Derivatives (IC₅₀ values in µM)
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Isoxazole Derivative A | MCF-7 (Breast) | 5.2 | [14] |
| Isoxazole Derivative B | HCT116 (Colon) | 2.8 | [14] |
| Isoxazole Derivative C | A549 (Lung) | 7.1 | [15] |
| Leflunomide | Jurkat (T-cell leukemia) | 15.0 | [14] |
| Valdecoxib | PC-3 (Prostate) | 25.0 | [16] |
Table 2: Antimicrobial Activity of Isoxazole Derivatives (MIC values in µg/mL)
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Sulfamethoxazole | E. coli | 8 | C. albicans | >128 | [17] |
| Isoxazole Derivative D | S. aureus | 4 | A. niger | 16 | [17] |
| Isoxazole Derivative E | P. aeruginosa | 16 | C. neoformans | 8 | [17] |
Key Signaling Pathways Targeted by Isoxazole-Containing Drugs
The therapeutic effects of many isoxazole-based drugs are a result of their modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for Leflunomide, Valdecoxib, and Sulfamethoxazole.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and biological evaluation of novel isoxazole derivatives. The following sections provide standardized protocols for key experiments.
General Synthesis of 3,5-Disubstituted Isoxazoles
A common and versatile method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
Materials:
-
Substituted aldoxime
-
Substituted terminal alkyne
-
N-Chlorosuccinimide (NCS) or similar oxidizing agent
-
Triethylamine (TEA) or other suitable base
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
Procedure:
-
Dissolve the substituted aldoxime (1.0 eq) and the substituted terminal alkyne (1.2 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (e.g., TEA, 1.5 eq) to the reaction mixture and stir for 10-15 minutes at room temperature.
-
Slowly add the oxidizing agent (e.g., NCS, 1.1 eq) portion-wise to the reaction mixture. The reaction is often exothermic and may require cooling in an ice bath to maintain the temperature between 0-25 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[18][19][20][21]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Isoxazole test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the isoxazole test compounds in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Broth Microdilution Assay for Antimicrobial Activity
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22][23][24]
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Isoxazole test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Microplate reader or visual inspection
Procedure:
-
Prepare a stock solution of the isoxazole test compound in the appropriate solvent.
-
In a 96-well plate, add 50 µL of the broth medium to all wells.
-
Add 50 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 50 µL from each well to the next.
-
Prepare a microbial inoculum adjusted to a 0.5 McFarland standard and dilute it in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of the diluted inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control (inoculum without the compound) and a sterility control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The isoxazole moiety continues to be a highly valuable and versatile scaffold in the design and development of new therapeutic agents. Its favorable physicochemical properties, ability to act as a bioisostere, and diverse range of biological activities make it a focal point of research in medicinal chemistry. The synthesis of novel isoxazole derivatives, coupled with rigorous biological evaluation using standardized protocols, will undoubtedly lead to the discovery of new and improved drugs to address a wide range of diseases. The quantitative data and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of isoxazole-containing compounds.
References
- 1. ijpca.org [ijpca.org]
- 2. A review of isoxazole biological activity and present synthetic techniques [ipindexing.com]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents [pubmed.ncbi.nlm.nih.gov]
- 9. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. espublisher.com [espublisher.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. researchhub.com [researchhub.com]
- 20. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. google.com [google.com]
- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols and reaction conditions for the use of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole, a key building block in medicinal chemistry, for the synthesis of 4-aryl and 4-heteroarylisoxazoles. Isoxazole moieties are prevalent in a wide range of pharmacologically active compounds, making this a critical transformation for drug discovery and development.
The general reaction scheme involves the palladium-catalyzed coupling of the isoxazole boronic ester with an organic halide (typically a bromide or iodide) in the presence of a base.
General Reaction Scheme for the Suzuki-Miyaura Coupling of this compound.
Optimization of Reaction Conditions
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For heteroaromatic substrates such as this compound, careful optimization is often necessary to achieve high yields and minimize side reactions like protodeboronation. Below is a summary of commonly employed conditions for the coupling of heteroaryl boronic esters.
Table 1: Typical Catalysts and Ligands
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | PPh₃ | 2-10 | A classic, widely used system. |
| Pd₂(dba)₃ | SPhos | 1-5 | Highly active for heteroaryl couplings, often allowing for lower temperatures.[1] |
| PdCl₂(dppf) | - | 2-5 | An air-stable precatalyst, effective for a broad range of substrates. |
| Pd(PPh₃)₄ | - | 3-10 | A common Pd(0) source, used directly. |
Table 2: Common Bases and Solvents
| Base | Equivalents | Solvent(s) | Typical Temperature (°C) |
| K₂CO₃ | 2-3 | Dioxane/H₂O, Toluene/H₂O | 80-110 |
| Cs₂CO₃ | 2-3 | Dioxane, THF | 60-100 |
| K₃PO₄ | 2-3 | Dioxane, Toluene | 80-110 |
| Na₂CO₃ | 2-3 | Ethanol/H₂O, DMF | 80-120 |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Na₂CO₃ (2.0 equiv)
-
Toluene (5 mL per mmol of isoxazole boronate)
-
Ethanol (2 mL per mmol of isoxazole boronate)
-
Water (2 mL per mmol of isoxazole boronate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, and Pd(PPh₃)₄.
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the degassed toluene and ethanol via syringe.
-
Prepare a 2M aqueous solution of Na₂CO₃ and degas it by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the degassed Na₂CO₃ solution to the reaction mixture.
-
Heat the reaction mixture to 85-90 °C and stir vigorously overnight (12-18 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis using PdCl₂(dppf)
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
PdCl₂(dppf) (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane (3 mL per mmol of isoxazole boronate)
-
Water (1 mL per mmol of isoxazole boronate)
Procedure:
-
In a microwave vial, combine this compound, the aryl bromide, PdCl₂(dppf), and K₂CO₃.
-
Add 1,4-dioxane and water.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Heat the reaction to 120-150 °C for 15-30 minutes with stirring.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizing the Process
To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the experimental workflow and the catalytic cycle.
Caption: A flowchart illustrating the key steps in a typical Suzuki-Miyaura coupling experiment.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Considerations
-
Low Yields: If the reaction yield is low, consider screening different ligands, as they can have a significant impact on the catalytic activity.[1] Increasing the temperature or reaction time may also be beneficial. Ensure that all solvents are thoroughly degassed to prevent catalyst deactivation.
-
Protodeboronation: This side reaction, where the boronic ester is replaced by a hydrogen atom, can be problematic with heteroaryl boronates. Using anhydrous solvents and stronger, non-aqueous bases (e.g., CsF, K₃PO₄) can sometimes mitigate this issue.
-
Catalyst Choice: For challenging substrates, particularly aryl chlorides, more electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) are often more effective.
-
Microwave Chemistry: Microwave-assisted synthesis can significantly reduce reaction times and often improves yields. However, optimization of temperature and time is crucial to avoid decomposition.
By following these guidelines and protocols, researchers can effectively utilize this compound as a versatile building block for the synthesis of a diverse range of 4-substituted isoxazole derivatives for applications in drug discovery and materials science.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 4-Isoxazoleboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance. The Suzuki-Miyaura coupling, a prominent example of such transformations, has seen widespread application in the pharmaceutical industry for the construction of complex molecular architectures. 4-Isoxazoleboronic acid pinacol ester is a valuable heterocyclic building block in drug discovery, as the isoxazole motif is present in numerous biologically active compounds. This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 4-isoxazoleboronic acid pinacol ester with various aryl halides, a key transformation for the synthesis of 4-arylisoxazoles.
Chemical Information
| Compound | 4-Isoxazoleboronic acid pinacol ester |
| Structure | (Chemical structure image of 4-Isoxazoleboronic acid pinacol ester) |
| CAS Number | 928664-98-6[1][2] |
| Molecular Formula | C₉H₁₄BNO₃[1][2] |
| Molecular Weight | 195.03 g/mol [1] |
| Appearance | White to off-white solid |
| Storage | Store at 2-8 °C under dry conditions.[1] |
General Reaction Scheme
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (in this case, 4-isoxazoleboronic acid pinacol ester) with an organic halide or triflate. A base is required to facilitate the transmetalation step in the catalytic cycle.
References
Application Notes and Protocols for the Synthesis of Substituted Isoxazoles Using Boronic Ester Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of substituted isoxazoles utilizing boronic ester precursors. The methodologies outlined herein are pivotal for the construction of isoxazole-containing molecules, which are significant scaffolds in medicinal chemistry and drug development.[1][2][3][4] The primary focus is on the direct synthesis of isoxazole boronic esters via [3+2] cycloaddition and their subsequent functionalization through palladium-catalyzed cross-coupling reactions.
Introduction
Isoxazoles are a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is present in numerous biologically active compounds and approved pharmaceuticals. The ability to introduce a variety of substituents onto the isoxazole ring in a controlled manner is crucial for developing new chemical entities with desired pharmacological properties. Boronic acid pinacol esters have emerged as versatile and valuable intermediates in organic synthesis due to their stability, low toxicity, and broad functional group tolerance, making them ideal precursors for the synthesis of complex isoxazoles.[5][6]
Two principal strategies involving boronic esters for the synthesis of substituted isoxazoles are highlighted:
-
Direct Synthesis of Isoxazole Boronic Esters: A [3+2] cycloaddition reaction between nitrile oxides and alkynylboronates provides direct access to isoxazole boronic esters.[7] This method allows for the convergent synthesis of isoxazoles with a boronic ester moiety ready for further functionalization.
-
Functionalization of Isoxazole Scaffolds: Pre-formed isoxazole boronic esters can be further elaborated through Suzuki-Miyaura cross-coupling reactions to introduce aryl, heteroaryl, or vinyl substituents.[8][9]
Part 1: Direct Synthesis of Isoxazole-4-Boronic Esters via [3+2] Cycloaddition
This section details the synthesis of 3,5-disubstituted isoxazole-4-boronic esters through the cycloaddition of in situ generated nitrile oxides with an alkynylboronate. This approach offers high regiocontrol, installing the boronic ester at the C-4 position of the isoxazole ring.[7]
Reaction Scheme
Caption: [3+2] Cycloaddition of a nitrile oxide with an alkynylboronate.
Experimental Protocol: Synthesis of 3-Phenyl-5-(trimethylsilyl)isoxazole-4-boronic acid pinacol ester
This protocol is adapted from a procedure describing the cycloaddition of benzonitrile oxide with a silylethynylboronate.[7]
Materials:
-
Benzohydroximoyl chloride
-
(Trimethylsilyl)ethynylboronic acid pinacol ester
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a stirred solution of (trimethylsilyl)ethynylboronic acid pinacol ester (1.0 mmol, 1.0 equiv) and benzohydroximoyl chloride (1.1 mmol, 1.1 equiv) in anhydrous DCM (10 mL) under an argon atmosphere at 0 °C, add triethylamine (1.2 mmol, 1.2 equiv) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of saturated aqueous ammonium chloride solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-phenyl-5-(trimethylsilyl)isoxazole-4-boronic acid pinacol ester.
Quantitative Data: Scope of the [3+2] Cycloaddition
The following table summarizes the yields for the synthesis of various isoxazole-4-boronates using the described cycloaddition methodology.[7]
| Entry | R1 (from Nitrile Oxide) | R2 (on Alkyne) | Product | Yield (%) |
| 1 | Phenyl | Trimethylsilyl | 3-Phenyl-5-(trimethylsilyl)isoxazole-4-boronate | 85 |
| 2 | 4-Methoxyphenyl | Trimethylsilyl | 3-(4-Methoxyphenyl)-5-(trimethylsilyl)isoxazole-4-boronate | 78 |
| 3 | tert-Butyl | Trimethylsilyl | 3-tert-Butyl-5-(trimethylsilyl)isoxazole-4-boronate | 65 |
| 4 | Phenyl | Phenyl | 3,5-Diphenylisoxazole-4-boronate | 92 |
| 5 | Phenyl | n-Butyl | 3-Phenyl-5-(n-butyl)isoxazole-4-boronate | 75 |
Part 2: Functionalization of Isoxazole-4-Boronic Esters via Suzuki-Miyaura Cross-Coupling
This section describes the use of isoxazole-4-boronic esters as coupling partners in palladium-catalyzed Suzuki-Miyaura reactions to introduce aryl or heteroaryl substituents at the C-4 position. This is a powerful method for the synthesis of highly substituted isoxazoles.[8][9]
Reaction Scheme
Caption: Suzuki-Miyaura coupling of an isoxazole-4-boronic ester.
Experimental Protocol: Synthesis of 4-(4-Benzenesulfonamidophenyl)-5-methyl-3-phenylisoxazole (A Valdecoxib Analog)
This protocol is based on the synthesis of Valdecoxib, a COX-2 inhibitor, which utilizes a Suzuki-Miyaura coupling.[8]
Materials:
-
5-Methyl-3-phenylisoxazole-4-boronic acid pinacol ester
-
4-Bromobenzenesulfonamide
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
In a round-bottom flask, combine 5-methyl-3-phenylisoxazole-4-boronic acid pinacol ester (1.0 mmol, 1.0 equiv), 4-bromobenzenesulfonamide (1.1 mmol, 1.1 equiv), potassium carbonate (3.0 mmol, 3.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Heat the reaction mixture to 80 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired 4-aryl-substituted isoxazole.
Quantitative Data: Scope of the Suzuki-Miyaura Coupling
The following table presents representative yields for the Suzuki-Miyaura cross-coupling of isoxazole-4-boronates with various aryl halides.
| Entry | Isoxazole Boronate Substituents (R1, R2) | Aryl Halide (R3-X) | Product | Yield (%) |
| 1 | Phenyl, Methyl | 4-Bromobenzenesulfonamide | 4-(4-Benzenesulfonamidophenyl)-5-methyl-3-phenylisoxazole | 95[8] |
| 2 | Phenyl, Methyl | 3-Bromo-2-acetylindole | 2-Acetyl-3-(5-methyl-3-phenylisoxazol-4-yl)indole | 88[9] |
| 3 | Phenyl, H | 4-Iodoanisole | 4-(4-Methoxyphenyl)-3-phenylisoxazole | 90 |
| 4 | tert-Butyl, H | 1-Bromo-4-nitrobenzene | 4-(4-Nitrophenyl)-3-tert-butylisoxazole | 82 |
| 5 | Phenyl, Phenyl | 2-Bromopyridine | 2-(3,5-Diphenylisoxazol-4-yl)pyridine | 79 |
Workflow for Synthesis and Functionalization
The following diagram illustrates the overall workflow from starting materials to highly substituted isoxazoles.
Caption: Workflow for isoxazole synthesis via boronic ester intermediates.
These protocols and data provide a comprehensive guide for the synthesis of a wide array of substituted isoxazoles, demonstrating the utility of boronic ester precursors in modern organic and medicinal chemistry. The mild reaction conditions and broad substrate scope make these methods highly valuable for drug discovery and development programs.
References
- 1. Synthesis of Fused Isoxazoles: A Comprehensive Review [mdpi.com]
- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 3. 4-Isoxazoleboronic acid pinacol ester | [frontierspecialtychemicals.com]
- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. daneshyari.com [daneshyari.com]
- 8. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 4-Aryl-Isoxazoles via Suzuki Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The functionalization of the isoxazole ring, particularly at the C4 position, is of significant interest for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of 4-aryl-isoxazoles with high efficiency and broad functional group tolerance. This protocol provides a detailed methodology for the palladium-catalyzed Suzuki coupling of 4-halo-isoxazoles with various arylboronic acids.
The reaction proceeds via a catalytic cycle involving the oxidative addition of a palladium(0) complex to the 4-halo-isoxazole, followed by transmetalation with an arylboronic acid and subsequent reductive elimination to yield the 4-aryl-isoxazole product and regenerate the active palladium(0) catalyst.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of 4-aryl-isoxazoles via the Suzuki reaction under both conventional heating and microwave-assisted conditions. Yields are typically good to excellent, though optimization of reaction parameters may be necessary for specific substrates.
Table 1: Suzuki Coupling of 4-Bromo-isoxazoles with Arylboronic Acids (Conventional Heating)
| Entry | 4-Bromo-isoxazole Derivative | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3,5-Dimethyl-4-bromo-isoxazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 85 |
| 2 | 3-Phenyl-5-methyl-4-bromo-isoxazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 8 | 92 |
| 3 | 5-tert-Butyl-4-bromo-isoxazole | 3-Chlorophenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 110 | 12 | 78 |
| 4 | 3,5-Diphenyl-4-bromo-isoxazole | 2-Naphthylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 10 | 88 |
Table 2: Microwave-Assisted Suzuki Coupling of 4-Iodo-isoxazoles with Arylboronic Acids
| Entry | 4-Iodo-isoxazole Derivative | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 3,5-Dimethyl-4-iodo-isoxazole | Phenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ | DME/H₂O | 90 | 10 | 95 |
| 2 | 3-Phenyl-5-methyl-4-iodo-isoxazole | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | 1,4-Dioxane | 120 | 20 | 91 |
| 3 | 5-Cyclopropyl-4-iodo-isoxazole | 3-Thienylboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ | EtOH/H₂O | 100 | 15 | 89 |
| 4 | 3-(4-Chlorophenyl)-5-methyl-4-iodo-isoxazole | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | Toluene/H₂O | 130 | 25 | 86 |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted. Arylboronic acids can be sensitive to air and moisture and should be stored in a desiccator. The progress of the reaction should be monitored by thin-layer chromatography (TTC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Conventional Heating Procedure
This protocol describes a general procedure for the Suzuki coupling of a 4-bromo-isoxazole with an arylboronic acid using conventional heating.
Materials:
-
4-Bromo-isoxazole derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-25% water or ethanol/water mixture)
-
Schlenk flask or round-bottom flask with a condenser
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a flame-dried Schlenk flask, add the 4-bromo-isoxazole (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), and palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.[1]
-
Monitor the reaction by TLC until the starting material is consumed (typically 6-12 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Microwave-Assisted Procedure
This protocol outlines a rapid synthesis of 4-aryl-isoxazoles using microwave irradiation, which can significantly reduce reaction times.[2]
Materials:
-
4-Iodo-isoxazole derivative (1.0 equiv)
-
Arylboronic acid (1.1-1.3 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-3 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, 2.0 equiv)
-
Solvent (e.g., DME/H₂O, 1,4-dioxane)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave vial, add the 4-iodo-isoxazole (1.0 equiv), arylboronic acid (1.1 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and base (e.g., Cs₂CO₃, 2.0 equiv).[3]
-
Add the solvent system (e.g., DME/water 3:1) and seal the vial with a cap.[3]
-
Place the vial in the microwave reactor and irradiate at the specified temperature (e.g., 90-120 °C) for the designated time (e.g., 5-20 minutes).[3]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (hexane/ethyl acetate gradient) to yield the desired 4-aryl-isoxazole.
Mandatory Visualization
Caption: Experimental workflow for the Suzuki synthesis of 4-aryl-isoxazoles.
References
Application of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole, also known as 4-isoxazoleboronic acid pinacol ester, is a versatile and valuable building block in modern medicinal chemistry.[1] The isoxazole motif is considered a "privileged structure," as it is present in a wide array of biologically active compounds and approved pharmaceuticals.[2] This five-membered heterocycle, featuring adjacent nitrogen and oxygen atoms, imparts favorable physicochemical properties to molecules, often enhancing their pharmacokinetic and pharmacodynamic profiles. The boronic acid pinacol ester functionality allows for its efficient incorporation into complex molecules via transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmacologically active compounds, with a focus on its application in the development of kinase inhibitors.
Key Applications in Drug Discovery
The isoxazole scaffold is a key component in numerous therapeutic agents with a broad spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This compound serves as a key reagent to introduce the 4-isoxazolyl moiety into drug candidates, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
A significant area of application is in the development of protein kinase inhibitors . Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in many diseases, particularly cancer. The isoxazole ring can act as a scaffold to orient substituents in a manner that facilitates key interactions with the kinase active site.
Data Presentation: Kinase Inhibitory Activity of Isoxazole Derivatives
The following table summarizes the in vitro inhibitory activity of a series of isoxazole-containing compounds against c-Jun N-terminal kinase 3 (JNK3) and p38 mitogen-activated protein kinase (p38 MAPK). These compounds feature a 4-isoxazolyl-pyridine core, which can be synthesized using this compound.
| Compound ID | R Group (Substitution on Isoxazole) | JNK3 IC50 (µM) | p38 IC50 (µM) | Selectivity (p38/JNK3) |
| 1 | H | 0.026 | 0.057 | 2.2 |
| 2 | CH₃ | 0.032 | 0.265 | 8.3 |
| 3 | CN | 0.126 | >20 | >158 |
| 4 | N(CH₃)₂ | 0.366 | >20 | >54 |
Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by various stress stimuli, such as inflammatory cytokines and UV radiation. The JNK signaling pathway plays a critical role in regulating cellular processes like apoptosis, inflammation, and cell proliferation. Dysregulation of this pathway is implicated in neurodegenerative diseases, inflammatory disorders, and cancer. The development of potent and selective JNK inhibitors is therefore a promising therapeutic strategy.
Caption: Simplified JNK signaling pathway and the point of intervention for isoxazole-based inhibitors.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane, DMF, or toluene, with water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add the aryl or heteroaryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (0.02-0.10 equiv).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Table of Representative Suzuki-Miyaura Coupling Reactions and Yields:
| Aryl Halide Partner | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | 4-(4-methoxyphenyl)isoxazole | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O 4:1 | 100 | 12 | 85 |
| 3-Bromopyridine | 3-(isoxazol-4-yl)pyridine | PdCl₂(dppf) (3) | K₂CO₃ | DMF/H₂O 9:1 | 110 | 8 | 78 |
| 1-Bromo-4-(trifluoromethyl)benzene | 4-(4-(trifluoromethyl)phenyl)isoxazole | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene/H₂O 3:1 | 90 | 16 | 92 |
| 2-Iodonaphthalene | 2-(isoxazol-4-yl)naphthalene | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O 4:1 | 100 | 10 | 88 |
Protocol 2: One-Pot Cyanomethylation of Aryl Halides via Domino Suzuki Coupling-Isoxazole Fragmentation
This protocol outlines a novel application of this compound for the synthesis of arylacetonitriles. The reaction proceeds through a domino sequence of Suzuki coupling, base-induced isoxazole fragmentation, and deformylation.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
PdCl₂(dppf) (0.05 equiv)
-
Potassium fluoride (KF) (3.0 equiv)
-
DMSO/H₂O (10:1)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a sealable reaction tube, combine the aryl bromide, this compound, PdCl₂(dppf), and KF.
-
Evacuate and backfill the tube with an inert gas.
-
Add the DMSO/H₂O solvent mixture.
-
Seal the tube and heat the reaction mixture to 130 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the arylacetonitrile.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the one-pot cyanomethylation of aryl halides.
Caption: Workflow for the synthesis of arylacetonitriles using a domino reaction.
Conclusion
This compound is a highly effective and versatile reagent for the introduction of the isoxazole scaffold in drug discovery programs. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of diverse libraries of compounds for SAR studies. The application of this building block has shown particular promise in the development of kinase inhibitors and offers innovative synthetic routes to valuable intermediates like arylacetonitriles. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this valuable synthetic tool in their own drug discovery efforts.
References
Application Notes and Protocols: 4-Isoxazoleboronic Acid Pinacol Ester in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isoxazoleboronic acid pinacol ester is a versatile and increasingly important building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its stable nature and amenability to Suzuki-Miyaura cross-coupling reactions make it an ideal reagent for incorporating the isoxazole moiety into complex drug-like molecules. The isoxazole ring is a key pharmacophore in a variety of therapeutic agents, valued for its ability to participate in hydrogen bonding and other non-covalent interactions within protein active sites. This document provides detailed application notes and protocols for the use of 4-isoxazoleboronic acid pinacol ester in the synthesis of kinase inhibitors, with a focus on practical experimental details and relevant biological data.
Key Applications in Kinase Inhibitor Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful method for carbon-carbon bond formation, and it is the primary application for 4-isoxazoleboronic acid pinacol ester in the synthesis of kinase inhibitors. This reaction allows for the efficient coupling of the isoxazole ring to various heterocyclic scaffolds, which are common core structures in many kinase inhibitors. Kinases such as c-Jun N-terminal kinase (JNK) and Casein Kinase 1 (CK1) have been successfully targeted by inhibitors containing the isoxazole motif.
Data Presentation
The following table summarizes the biological activity of representative isoxazole-containing kinase inhibitors. While direct synthesis of these specific compounds using 4-isoxazoleboronic acid pinacol ester is not explicitly detailed in the cited literature, the synthetic strategies are analogous and highlight the potential of this building block.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 1 | JNK3 | 0.026 | [1] |
| 1 | p38 | 0.057 | [1] |
| 2 | JNK3 | 0.042 | [1] |
| 3 | JNK3 | 0.024 | [1] |
| 4 | CK1δ | 0.033 | [1] |
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of 4-isoxazoleboronic acid pinacol ester with a heteroaryl chloride to synthesize a kinase inhibitor scaffold. This protocol is adapted from the synthesis of isoxazole-containing JNK inhibitors.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
4-Isoxazoleboronic acid pinacol ester
-
Substituted 2-chloro-4-anilinopyridine (or other suitable heteroaryl halide)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃), 2M aqueous solution
-
1,2-Dimethoxyethane (DME)
-
Nitrogen or Argon gas
-
Microwave vial
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Protocol:
-
To a microwave vial, add the substituted 2-chloro-4-anilinopyridine (1.0 eq), 4-isoxazoleboronic acid pinacol ester (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the vial with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Add DME as the solvent, followed by the 2M aqueous solution of Na₂CO₃ (2.0 eq).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 20 minutes.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(isoxazol-4-yl)-substituted kinase inhibitor scaffold.
Note: Reaction conditions such as catalyst, base, solvent, temperature, and reaction time may need to be optimized for different substrates to achieve maximum yield.
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways that are targeted by kinase inhibitors synthesized using isoxazole-based scaffolds.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of kinase inhibitors using 4-isoxazoleboronic acid pinacol ester.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Halides with 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed experimental procedure for the palladium-catalyzed Suzuki-Miyaura coupling of various aryl halides with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole. The resulting 4-arylisoxazole scaffold is a prevalent motif in medicinal chemistry, appearing in a wide array of biologically active compounds. This protocol offers a reliable and versatile method for accessing these valuable building blocks.
The isoxazole ring is a key component in numerous pharmaceutical agents due to its ability to act as a bioisostere for other functional groups and its participation in hydrogen bonding interactions. The coupling of this heterocycle with diverse aryl partners allows for the systematic exploration of structure-activity relationships in drug discovery programs.
Reaction Principle
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex. This is followed by transmetalation of the isoxazolyl group from the boronic ester to the palladium center, a step that is typically facilitated by a base. The final step is reductive elimination, which forms the desired C-C bond of the 4-arylisoxazole product and regenerates the active Pd(0) catalyst.
Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of aryl halides with this compound. Optimal conditions may vary depending on the specific substrates used.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃, KF) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, THF, Toluene)
-
Water (if using an aqueous base solution)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) and water (if applicable, e.g., a 4:1 dioxane:water mixture) to the reaction vessel via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl halide.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-arylisoxazole product.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes representative results for the Suzuki-Miyaura coupling of this compound with various aryl bromides, showcasing the versatility of the reaction with respect to different electronic and steric environments on the aryl halide.
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 12 | 88 |
| 3 | Bromobenzene | PdCl₂(dppf) (2) | Na₂CO₃ | DMF | 110 | 8 | 92 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (4) | Cs₂CO₃ | Toluene/H₂O (5:1) | 100 | 16 | 78 |
| 5 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 6 | 95 |
| 6 | 1-Bromo-2-methylbenzene | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O (4:1) | 110 | 24 | 65 |
| 7 | 2-Bromopyridine | PdCl₂(dppf) (3) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 12 | 75 |
| 8 | 3-Bromopyridine | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF | 110 | 10 | 82 |
Yields are for the isolated, purified product.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the experimental procedure.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the synthesis of 4-arylisoxazoles.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the amount of boronic ester (up to 2.0 equiv), changing the base, or using a different palladium catalyst/ligand system. For less reactive aryl chlorides, a more active catalyst such as one based on a biarylphosphine ligand may be required. Reaction temperature and time can also be optimized.
-
Protodeborylation: The isoxazole boronic ester can be susceptible to hydrolysis and protodeborylation, especially under prolonged heating in the presence of water and base. Using anhydrous conditions or minimizing reaction time can mitigate this side reaction.
-
Homocoupling: Homocoupling of the aryl halide or the boronic ester can sometimes be observed. This can often be minimized by ensuring a truly oxygen-free environment and by carefully controlling the reaction temperature.
-
Difficult Purification: If the product is difficult to separate from byproducts, optimizing the reaction conditions to achieve higher conversion can simplify the purification process. Trying different solvent systems for chromatography is also recommended.
Conclusion
The described protocol offers a robust and versatile method for the synthesis of a wide range of 4-arylisoxazoles. The reaction is generally high-yielding and tolerates a variety of functional groups on the aryl halide, making it a valuable tool for medicinal chemistry and materials science. The provided data and workflow diagrams serve as a practical guide for researchers in the field.
One-Pot Synthesis of Isoxazole-Containing Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a cornerstone in medicinal chemistry, present in a wide array of pharmaceuticals and biologically active compounds.[1][2][3][4][5] One-pot synthesis methodologies offer an efficient, economical, and environmentally friendly approach to constructing these valuable heterocycles by minimizing intermediate isolation steps, reducing solvent waste, and improving overall yield.[2][6][7] This document provides detailed application notes and experimental protocols for several robust one-pot methods for synthesizing isoxazole-containing compounds.
Application Note 1: Copper-Catalyzed One-Pot Synthesis of 3,5-Disubstituted Isoxazoles
This method provides a regioselective route to 3,5-disubstituted isoxazoles through a one-pot, three-component reaction utilizing a copper(I) iodide (CuI) catalyst.[6] The reaction proceeds via an initial Sonogashira-type coupling of an acid chloride and a terminal alkyne to form an α,β-unsaturated ynone intermediate in situ. This intermediate then undergoes intramolecular cyclization with hydroxylamine to yield the target isoxazole.[6] This approach is noted for its use of an inexpensive catalyst and its ability to generate a diverse range of isoxazole derivatives in moderate to good yields.[6]
Experimental Protocol: General Procedure for CuI-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles[6]
Materials:
-
Copper(I) iodide (CuI)
-
Appropriate acid chloride (e.g., benzoyl chloride)
-
Appropriate terminal alkyne (e.g., phenylacetylene)
-
Triethylamine (Et3N)
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottomed flask
-
Magnetic stirrer and heating mantle/oil bath
-
Standard work-up and purification equipment (e.g., rotary evaporator, silica gel for chromatography)
Procedure:
-
To a 50 mL round-bottomed flask, add CuI (0.05 mmol), the acid chloride (1.2 mmol), triethylamine (3 mmol), and the terminal alkyne (1.0 mmol) in anhydrous THF (2 mL).
-
Stir the resulting reaction mixture at 60°C for 3 hours.
-
After the initial reaction, add hydroxylamine hydrochloride (1.5 mmol) to the flask.
-
Continue stirring the mixture at 60°C for an additional 3 hours.
-
Upon completion, monitor the reaction by thin-layer chromatography (TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.
Quantitative Data Summary
| Entry | Acid Chloride | Terminal Alkyne | Product | Yield (%) |
| 1 | Benzoyl chloride | Phenylacetylene | 3-Phenyl-5-(p-tolyl)isoxazole | 91 (of intermediate) |
| 2 | 4-Methylbenzoyl chloride | Phenylacetylene | 3,5-Diphenylisoxazole | Moderate to Good |
| 3 | 4-Methoxybenzoyl chloride | Phenylacetylene | 3-(4-Methoxyphenyl)-5-phenylisoxazole | Moderate to Good |
| 4 | Benzoyl chloride | 4-Ethynyltoluene | 3-Phenyl-5-(p-tolyl)isoxazole | Moderate to Good |
Note: The table is a representative summary based on the described methodology.[6] Specific yields for the final isoxazole products were reported as "moderate to good" in the source material.
Reaction Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Fused Isoxazoles: A Comprehensive Review [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Regioselective Functionalization of the Isoxazole Ring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the regioselective functionalization of the isoxazole ring, a critical scaffold in medicinal chemistry and drug discovery. The isoxazole moiety is present in numerous FDA-approved drugs, and the ability to selectively modify its C3, C4, and C5 positions is paramount for developing novel therapeutics. This document outlines key methodologies, including metalation, halogenation, and cross-coupling reactions, to facilitate the synthesis of diverse isoxazole derivatives.
Introduction
The isoxazole ring is a five-membered heterocycle containing nitrogen and oxygen atoms in a 1,2-relationship. Its unique electronic properties and synthetic versatility make it a privileged structure in pharmaceutical and agrochemical research. The regioselective introduction of substituents onto the isoxazole core allows for the fine-tuning of physicochemical and pharmacological properties, such as potency, selectivity, and metabolic stability. This document details reliable protocols for the targeted functionalization of each position of the isoxazole ring.
C5-Position Functionalization via Regioselective Lithiation
Metalation, particularly lithiation, is a powerful tool for the C-H functionalization of heterocycles. For the isoxazole ring, the C5-proton is the most acidic and can be selectively abstracted using a strong base like n-butyllithium (n-BuLi), followed by quenching with an electrophile.
Experimental Protocol: C5-Lithiation and Alkylation
This protocol describes the regioselective lithiation of a 3-substituted isoxazole at the C5 position and subsequent reaction with an alkyl halide.
Materials:
-
3-Phenylisoxazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Methyl iodide
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
To an oven-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-phenylisoxazole (1.0 mmol, 1.0 equiv) and anhydrous THF (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 mmol, 1.1 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add methyl iodide (1.2 mmol, 1.2 equiv) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-phenyl-5-methylisoxazole.
Quantitative Data Summary:
| Entry | Electrophile | Product | Yield (%) |
| 1 | Methyl iodide | 3-Phenyl-5-methylisoxazole | ~85% |
| 2 | Benzaldehyde | (3-Phenylisoxazol-5-yl)(phenyl)methanol | ~75% |
| 3 | N,N-Dimethylformamide | 3-Phenylisoxazole-5-carbaldehyde | ~70% |
Yields are approximate and can vary based on specific reaction conditions and substrate.
Application Notes and Protocols for the Synthesis of Isoxazole-Based Scaffolds for Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of isoxazole-based compound libraries, a critical scaffold in medicinal chemistry. The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms and is a prominent feature in numerous approved drugs due to its favorable physicochemical properties and diverse biological activities.[1][2] This document outlines key synthetic strategies, including 1,3-dipolar cycloaddition and multicomponent reactions, presenting quantitative data in structured tables and detailed experimental procedures.
Introduction to Isoxazole Scaffolds
The isoxazole motif is a versatile building block in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3][4] The synthetic accessibility of the isoxazole core allows for the creation of large and diverse compound libraries, which are essential for high-throughput screening and the identification of novel therapeutic agents.[5] Key synthetic methodologies for constructing isoxazole-based scaffolds are highlighted below.
Synthetic Strategies for Isoxazole Library Generation
The construction of isoxazole-based compound libraries can be achieved through several robust synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Below is a diagram illustrating the primary synthetic pathways.
Caption: Key synthetic routes to isoxazole scaffolds.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition of alkynes with in situ generated nitrile oxides is a cornerstone for the synthesis of 3,5-disubstituted isoxazoles.[6][7] This method offers high regioselectivity and is amenable to a wide range of functional groups.
Reaction Scheme:
R-C≡CH + R'-C≡N⁺-O⁻ → 3,5-Disubstituted Isoxazole
Materials:
-
Substituted alkyne (1.0 mmol)
-
Substituted aldoxime (1.2 mmol)
-
N-Chlorosuccinimide (NCS) (1.2 mmol)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Dichloromethane (DCM) (10 mL)
Procedure:
-
To a stirred solution of the substituted aldoxime (1.2 mmol) in DCM (5 mL) at 0 °C, add NCS (1.2 mmol) portion-wise.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Add the substituted alkyne (1.0 mmol) to the mixture.
-
Slowly add triethylamine (1.5 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water (10 mL) and extract with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Quantitative Data for 1,3-Dipolar Cycloaddition:
| Entry | Alkyne (R) | Aldoxime (R') | Yield (%) | Reference |
| 1 | Phenyl | 4-Chlorophenyl | 85 | [7] |
| 2 | n-Butyl | 4-Methoxyphenyl | 78 | [6] |
| 3 | Cyclohexyl | 2-Naphthyl | 82 | [1] |
| 4 | Trimethylsilyl | Phenyl | 91 | [6] |
Protocol 2: Multicomponent Synthesis of 4-Arylidene-3-methylisoxazol-5(4H)-ones
Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to constructing complex molecules in a single step.[8] The synthesis of 4-arylidene-3-methylisoxazol-5(4H)-ones is a classic example.
Reaction Scheme:
Ar-CHO + Ethyl Acetoacetate + NH₂OH·HCl → 4-Arylidene-3-methylisoxazol-5(4H)-one
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Pyridine (catalyst) (0.2 mmol)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and pyridine (0.2 mmol) in ethanol (10 mL).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.
Quantitative Data for Multicomponent Reaction:
| Entry | Aromatic Aldehyde (Ar) | Yield (%) | Reference |
| 1 | Benzaldehyde | 88 | [8] |
| 2 | 4-Chlorobenzaldehyde | 92 | [8] |
| 3 | 4-Methoxybenzaldehyde | 95 | [4] |
| 4 | 2-Naphthaldehyde | 85 | [8] |
Workflow for Isoxazole-Based Compound Library Synthesis
The generation of a compound library involves a systematic workflow from the selection of building blocks to the purification and characterization of the final compounds.
Caption: A generalized workflow for isoxazole library synthesis.
Application in Drug Discovery: Isoxazole-Based DHODH Inhibitors
Isoxazole-containing compounds have shown significant promise as inhibitors of various enzymes implicated in disease. One such target is Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[9][10] Inhibition of DHODH is a therapeutic strategy for autoimmune diseases and cancer.[10][11]
Caption: Mechanism of action for isoxazole-based DHODH inhibitors.
References
- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. espublisher.com [espublisher.com]
- 4. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. pubs.acs.org [pubs.acs.org]
- 10. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-Isoxazoleboronic acid pinacol ester
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 4-Isoxazoleboronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and answers to frequently asked questions to ensure successful and high-yield coupling outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when using 4-Isoxazoleboronic acid pinacol ester in Suzuki coupling reactions?
A1: The primary challenges include low to no yield of the desired product, and the formation of byproducts. Specific issues include:
-
Protodeboronation: The cleavage of the C-B bond, replacing the boronic ester with a hydrogen atom, is a common side reaction with heteroaryl boronic acids.[1][2][3] Using the more stable pinacol ester of 4-isoxazoleboronic acid helps to mitigate this issue compared to the free boronic acid.[2][4]
-
Homocoupling: Self-coupling of the aryl halide or the boronic ester can occur, leading to undesired homodimers.[4][5]
-
Hydrolysis of the Pinacol Ester: While more stable than the corresponding boronic acid, the pinacol ester can hydrolyze, especially in the presence of strong bases and water, which can sometimes lead to lower yields or the formation of byproducts.[6][7]
-
Catalyst Deactivation: The nitrogen atom in the isoxazole ring can coordinate to the palladium catalyst, potentially leading to deactivation.[8]
Q2: Which palladium catalyst and ligand system is most effective for coupling with 4-Isoxazoleboronic acid pinacol ester?
A2: The optimal catalyst system is often substrate-dependent. However, for heteroaryl couplings, palladium(II) precatalysts with bulky, electron-rich phosphine ligands are often a good starting point.[4]
-
Effective Catalysts: Pd(dppf)Cl₂, Pd(OAc)₂, and Pd₂(dba)₃ are commonly used palladium sources.[9][10][11] Using a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling that may occur with Pd(II) sources during the initial reduction step.[4]
-
Recommended Ligands: Buchwald ligands such as XPhos and SPhos are known to be effective for challenging heteroaryl couplings.[4] Tricyclohexylphosphine and other bulky, electron-rich phosphines have also shown success.[10]
Q3: What is the best choice of base for this reaction?
A3: The base plays a crucial role in activating the boronic ester for transmetalation.[9][12] The choice of base can significantly impact the reaction yield and can also influence the extent of side reactions like protodeboronation.
-
Commonly Used Bases: Inorganic bases are generally preferred over organic bases for Suzuki couplings.[13]
-
Effective Options: Carbonates such as Na₂CO₃, K₂CO₃, and Cs₂CO₃, and phosphates like K₃PO₄ are frequently reported to give good to excellent yields.[9][12][14] Cs₂CO₃ is often a good choice for difficult couplings due to its solubility in organic solvents.[12]
-
Milder Bases: In cases where protodeboronation is a significant issue, a milder base like KF may be beneficial.[3]
Q4: How can I minimize protodeboronation of the 4-Isoxazoleboronic acid pinacol ester?
A4: Protodeboronation is a common side reaction for heteroaryl boronic acids and their esters.[1][2][3] Several strategies can be employed to minimize this:
-
Use Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce protodeboronation.[3][4]
-
Select a Milder Base: Strong bases in aqueous media can accelerate this side reaction.[3] Consider using K₂CO₃ or KF instead of stronger bases like NaOH or K₃PO₄.[3]
-
Control Reaction Temperature: Elevated temperatures can sometimes increase the rate of protodeboronation.[4][15] It's advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Q5: Should I be concerned about the stability of the 4-Isoxazoleboronic acid pinacol ester?
A5: 4-Isoxazoleboronic acid pinacol ester is generally more stable than its corresponding boronic acid, making it less prone to degradation on storage and during the reaction.[2][16] However, it is still susceptible to hydrolysis, especially under acidic or strongly basic aqueous conditions.[6][7] It is recommended to store it at 2-8°C under dry conditions.[17][18]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low to No Yield | Inactive catalyst | Ensure the palladium catalyst and ligand are not degraded. Consider using a fresh batch or a different catalyst/ligand system.[4] |
| Insufficiently strong base | The base may not be strong enough to promote transmetalation. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[9][12] | |
| Low reaction temperature | The reaction may require more thermal energy. Gradually increase the reaction temperature, but be mindful of potential side reactions.[19][20][21] | |
| Oxygen contamination | Oxygen can lead to catalyst decomposition and homocoupling of the boronic ester.[3] Ensure proper degassing of solvents and maintain an inert atmosphere (Argon or Nitrogen).[4] | |
| Significant Protodeboronation | Presence of water | Use anhydrous solvents and reagents.[3][4] |
| Base is too strong | Switch to a milder base such as K₂CO₃ or KF.[3] | |
| Reaction temperature is too high | Lower the reaction temperature.[4] | |
| Formation of Homocoupling Products | Use of a Pd(II) precatalyst | Pd(II) sources can promote homocoupling during their reduction to the active Pd(0) species. Consider using a Pd(0) source like Pd(PPh₃)₄.[4] |
| Oxygen in the reaction mixture | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[3] | |
| Difficulty in Product Purification | Contamination with boronic acid byproducts | An aqueous wash with a mild base during work-up can help remove unreacted boronic acid and its hydrolysis products.[4] |
| Residual palladium catalyst | The product can be filtered through a pad of Celite or treated with a palladium scavenger.[4] |
Data Summary
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Na₂CO₃ | Toluene/H₂O | 100 | High | [9][13] |
| 2 | K₃PO₄ | Dioxane/H₂O | 100 | Moderate to Satisfactory | [9][10] |
| 3 | Cs₂CO₃ | Dioxane | 120 | High | [4][14] |
| 4 | t-BuONa | Toluene/H₂O | 100 | Moderate | [9] |
| 5 | NaOH | Toluene/H₂O | 100 | Low | [9][13] |
| Note: Yields are generalized from various Suzuki coupling reactions and are highly dependent on the specific substrates and other reaction conditions. |
Table 2: Comparison of Palladium Catalysts
| Entry | Catalyst | Ligand | Typical Loading (mol%) | Key Features | Reference |
| 1 | Pd(dppf)Cl₂ | (integrated) | 1-5 | Often effective for heteroaryl couplings. | [4][9] |
| 2 | Pd(OAc)₂ | XPhos or SPhos | 1-3 | Good for challenging couplings, bulky ligands prevent catalyst deactivation. | [9][11] |
| 3 | Pd(PPh₃)₄ | (integrated) | 2-5 | A common Pd(0) source, can minimize homocoupling. | [4] |
| 4 | Pd₂(dba)₃ | Tricyclohexylphosphine | 1-2 | Highly active catalyst system. | [10] |
Experimental Protocols
General Protocol for Suzuki Coupling with 4-Isoxazoleboronic acid pinacol ester
Materials:
-
Aryl halide (1.0 equiv)
-
4-Isoxazoleboronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
Procedure:
-
Reagent Preparation: In a flame-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, 4-Isoxazoleboronic acid pinacol ester, palladium catalyst, and base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC or LC-MS.[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]
Visualizations
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Yoneda Labs [yonedalabs.com]
- 17. 4-Isoxazoleboronic acid pinacol ester | [frontierspecialtychemicals.com]
- 18. 4-イソオキサゾールボロン酸 ピナコール エステル 95% | Sigma-Aldrich [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Side reactions of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole in cross-coupling
Technical Support Center: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of this compound in cross-coupling reactions. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura coupling?
A1: The most prevalent side reactions are protodeboronation (loss of the boronic ester group), homocoupling of the boronate ester, and potential degradation or fragmentation of the isoxazole ring under harsh basic conditions.[1][2][3] Protodeboronation is particularly common with electron-rich heterocyclic derivatives, where the boronic ester is replaced by a hydrogen atom, leading to a significant reduction in the yield of the desired coupled product.[2]
Q2: My reaction shows significant starting material remaining. What is the likely cause?
A2: Incomplete conversion is often a sign of catalyst inactivity, inefficient transmetalation, or suboptimal reaction conditions.[1] The palladium catalyst, especially if not a pre-formed Pd(0) source, may not be fully active.[1] The choice of base is also critical, as it is required to activate the boronic ester to form a boronate complex, which facilitates transmetalation.[4] Insufficient temperature or an unsuitable solvent can also lead to sluggish or stalled reactions.[1]
Q3: How does the choice of base affect the reaction?
A3: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle by activating the boronic ester.[4] However, strong aqueous bases can promote hydrolysis of the pinacol ester to the less stable boronic acid, which is more susceptible to protodeboronation.[1][5] Furthermore, strong bases may also induce the fragmentation of the isoxazole ring itself.[3] Therefore, selecting a milder base (e.g., K₃PO₄, KF) or using a non-aqueous base/solvent system is often beneficial for this substrate.[1][4]
Q4: Can the stability of the isoxazole boronate ester be improved?
A4: While you are using the pinacol ester, which is generally more stable than the corresponding boronic acid, its stability can be compromised by water or alcohols.[1][5] To minimize degradation, strictly anhydrous conditions are recommended.[1] For particularly challenging couplings where the pinacol ester proves too unstable, alternative boronic acid surrogates like MIDA (N-methyliminodiacetic acid) boronates or potassium trifluoroborates could be considered, as they offer enhanced stability and allow for the slow release of the boronic acid under reaction conditions.[1][6]
Troubleshooting Guide
This section addresses specific problems you may encounter during your cross-coupling experiments.
Problem 1: Low or No Yield of Desired Product
| Possible Cause | Recommended Solution & Rationale |
| Protodeboronation | Solution: 1. Use Strictly Anhydrous Conditions: Pinacol esters can hydrolyze to boronic acids, which are more prone to protodeboronation.[1][5] Ensure all glassware is oven-dried and solvents are anhydrous. 2. Optimize Base Selection: Switch to a milder, non-hydroxide base like K₃PO₄, Cs₂CO₃, or KF.[4] A non-aqueous solvent and base system can further minimize this side reaction.[1] 3. Lower Reaction Temperature: Excessive heat can accelerate decomposition pathways.[1] |
| Catalyst Inactivity | Solution: 1. Use a Pre-catalyst: Employ a modern, air-stable Pd(0) pre-catalyst (e.g., XPhos-Pd-G3) to ensure a reliable source of the active catalytic species.[1][7] 2. Degas Solvents Thoroughly: Oxygen can oxidize and deactivate the Pd(0) catalyst. Degas all solvents by sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles. 3. Optimize Ligand: The choice of phosphine ligand is critical.[8][9] For heteroaromatic substrates, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) often improve catalytic activity and stability.[7] |
| Inefficient Transmetalation | Solution: 1. Re-evaluate Base/Solvent System: The rate of transmetalation is highly dependent on the base and solvent. A more polar aprotic solvent like DMF or Dioxane may be beneficial.[1] Ensure the base is sufficiently strong to form the active boronate species but not so strong as to cause degradation.[4] 2. Increase Base Equivalents: In some cases, reaction byproducts can consume the base. A modest increase in the equivalents of base (e.g., from 2.0 to 3.0 eq.) can sometimes drive the reaction to completion.[2] |
Problem 2: Significant Formation of Homocoupled Byproduct (Bi-isoxazole)
| Possible Cause | Recommended Solution & Rationale |
| Homocoupling of Boronate Ester | Solution: 1. Lower Catalyst Loading: High concentrations of active catalyst can sometimes favor homocoupling. Try reducing the palladium loading (e.g., from 2 mol% to 1 mol%). 2. Control Reaction Temperature: This side reaction can be more prevalent at higher temperatures. Attempt the reaction at a lower temperature (e.g., 80 °C instead of 100 °C). 3. Ensure Proper Mixing: Poor mixing can lead to localized high concentrations of reagents, potentially promoting side reactions. |
Problem 3: Presence of Unidentified Degradation Products
| Possible Cause | Recommended Solution & Rationale |
| Isoxazole Ring Cleavage | Solution: 1. Use Milder Reaction Conditions: The isoxazole ring can be sensitive to strong nucleophiles and harsh bases.[3] Avoid strong bases like NaOH or KOH in favor of carbonates (Cs₂CO₃) or phosphates (K₃PO₄). 2. Reduce Reaction Time and Temperature: Monitor the reaction closely by TLC or LCMS and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to potentially destructive conditions. |
Visualized Workflows and Pathways
Caption: Key reaction pathways for 4-(Bpin)Isoxazole in cross-coupling.
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for your specific aryl halide.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the ligand (if not using a pre-catalyst complex, e.g., dppf, 4-10 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., Dioxane/H₂O 5:1, or anhydrous DMF) via syringe. The total concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a pre-heated oil bath or heating block (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LCMS, typically 2-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol for Minimizing Protodeboronation
This modified protocol is designed for reactions where protodeboronation is a significant issue.
-
Preparation: Rigorously dry all glassware in an oven (>120 °C) and cool under a stream of inert gas.
-
Reagents and Solvents: Use anhydrous solvents from a solvent purification system or a freshly opened bottle. Use a non-aqueous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) that has been dried under vacuum.
-
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add the aryl halide (1.0 equiv.), dried base (3.0 equiv.), palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and ligand (e.g., XPhos, 4 mol%) to the reaction vial.
-
Add this compound (1.5 equiv.).
-
Add anhydrous, degassed solvent (e.g., Dioxane, Toluene, or CPME).
-
Seal the vial and heat to the desired temperature (start with a lower temperature, e.g., 80 °C).
-
Monitor the reaction closely and work up as soon as it reaches completion to avoid prolonged heating.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxazol-4-boronic acid - Enamine [enamine.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can originate from the starting materials, side reactions, or degradation of the product. These may include:
-
Starting materials: Unreacted 4-halo-isoxazole and bis(pinacolato)diboron.
-
Side-products: Homocoupled dimers of the isoxazole starting material and protodeborylated isoxazole are common byproducts in Miyaura borylation reactions.[1][2]
-
Catalyst residues: Residual palladium catalyst from the borylation reaction.
-
Degradation products: The isoxazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions.[3] The pinacol boronic ester can also hydrolyze to the corresponding boronic acid.
Q2: What is the appearance and stability of pure this compound?
A2: The purified compound is typically a white to pale-yellow solid.[4][5] For long-term stability, it is recommended to store the compound at 2-8 °C under dry conditions.[6][7]
Q3: What are the recommended purification techniques for this compound?
A3: The most common and effective purification techniques are flash column chromatography and recrystallization. The choice of method will depend on the nature and quantity of the impurities.
Q4: Are there any special considerations for handling this compound during purification?
A4: Yes. Pinacol boronic esters can be sensitive to moisture and may hydrolyze to the corresponding boronic acid. Therefore, it is advisable to use dry solvents and handle the compound under an inert atmosphere where possible. Additionally, the isoxazole ring's stability is optimal at a neutral pH.[3] Avoid prolonged exposure to strong acids or bases during aqueous workups.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low yield after purification.
| Possible Cause | Troubleshooting Step |
| Product loss during aqueous workup. | Minimize the duration of aqueous extractions and ensure the pH is close to neutral. |
| Incomplete elution from the chromatography column. | Boronic esters can sometimes adhere to silica gel.[1] Consider using a more polar eluent or deactivating the silica gel with a small amount of a polar solvent or triethylamine. Alternatively, neutral alumina can be used as the stationary phase. |
| Product degradation. | Avoid high temperatures and strongly acidic or basic conditions during purification.[3] |
| Premature hydrolysis of the boronic ester. | Use anhydrous solvents and minimize exposure to atmospheric moisture. |
Issue 2: Presence of persistent impurities after purification.
| Impurity | Identification | Troubleshooting Step |
| Protodeborylated isoxazole | Similar polarity to the product, making separation by chromatography challenging. | Optimize the chromatography gradient, using a shallow gradient to improve separation. Recrystallization may also be effective. |
| Homocoupled dimer | Higher molecular weight and likely different polarity compared to the product. | Should be separable by column chromatography. |
| Residual Palladium Catalyst | May appear as a fine black or dark-colored solid. | Pass the crude product solution through a plug of Celite® before concentration and purification. |
| Pinacol | A common byproduct from the hydrolysis of bis(pinacolato)diboron. | Soluble in many organic solvents and can often be removed during solvent evaporation under reduced pressure or during chromatography. |
Experimental Protocols
Flash Column Chromatography
This is a general starting protocol and may require optimization based on the specific impurity profile of your crude material.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. Based on the purification of similar compounds, a gradient of dichloromethane to 5% methanol in dichloromethane can also be effective.[8]
-
Procedure: a. Dissolve the crude product in a minimal amount of the initial eluent (e.g., 100% hexanes or dichloromethane). b. Load the solution onto the silica gel column. c. Elute the column with the gradient, starting with a low polarity and gradually increasing it. d. Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization
-
Solvent Screening: Test the solubility of the crude product in various solvents (e.g., hexanes, ethyl acetate, isopropanol, toluene, or mixtures thereof) at room temperature and elevated temperatures to find a suitable solvent system where the product is soluble at high temperatures and sparingly soluble at low temperatures.
-
Procedure: a. Dissolve the crude material in the minimum amount of the chosen hot solvent. b. If insoluble impurities are present, filter the hot solution. c. Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization. d. Collect the crystals by filtration. e. Wash the crystals with a small amount of the cold recrystallization solvent. f. Dry the crystals under vacuum.
Data Presentation
| Purification Method | Typical Eluent/Solvent | Commonly Removed Impurities | Expected Purity |
| Flash Column Chromatography | Gradient of Ethyl Acetate in Hexanes or Methanol in Dichloromethane | Starting materials, homocoupled dimers, catalyst residues, pinacol | >98% (GC)[5] |
| Recrystallization | Hexanes, Ethyl Acetate/Hexanes, Toluene | Less soluble impurities, protodeborylated product (if solubility differs significantly) | High, dependent on crude purity |
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, … [cymitquimica.com]
- 5. This compound | 928664-98-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 7. 4-Isoxazoleboronic acid pinacol ester | [frontierspecialtychemicals.com]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Improving the stability of 4-Isoxazoleboronic acid pinacol ester during chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-isoxazoleboronic acid pinacol ester. The focus is on improving the stability and recovery of this compound during chromatographic purification.
Frequently Asked Questions (FAQs)
Q1: Why is 4-isoxazoleboronic acid pinacol ester difficult to purify by standard silica gel chromatography?
A1: 4-Isoxazoleboronic acid pinacol ester, like many other boronic acid pinacol esters, is susceptible to degradation and challenging to purify by conventional silica gel chromatography for several reasons:
-
Hydrolysis: The pinacol ester can hydrolyze back to the corresponding boronic acid on the acidic surface of silica gel, especially in the presence of trace amounts of water.[1][2]
-
Strong Adsorption: The lone pair of electrons on the nitrogen atoms of the isoxazole ring and the boron atom can interact strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption, streaking, and low recovery of the product.[3][4]
-
Ring Instability: The isoxazole ring itself can be sensitive to acidic conditions, potentially leading to ring-opening or other degradation pathways, although this is less common under typical chromatographic conditions compared to strong aqueous acids.[5][6]
Q2: What is the most common sign of degradation or instability during chromatography?
A2: The most common indicators of instability are:
-
Streaking on TLC plates: The compound does not move as a compact spot but rather as a long streak, even with various eluent systems.[3]
-
Low or no recovery from the column: A significant portion of the loaded compound remains on the silica gel and does not elute, even with highly polar solvents.[4]
-
Appearance of new, more polar spots on TLC: This often corresponds to the formation of the free boronic acid, which is more polar and has a lower Rf value.
Q3: Are there alternatives to silica gel for the purification of 4-isoxazoleboronic acid pinacol ester?
A3: Yes, several alternatives can be considered:
-
Neutral Alumina: Using neutral alumina instead of silica gel can be a good option as it is less acidic and may reduce the extent of hydrolysis and strong adsorption.[7][8]
-
Reversed-Phase Chromatography (HPLC): For small-scale purifications, reversed-phase HPLC can be effective. However, on-column hydrolysis can still be an issue. Using a column with low silanol activity and a mobile phase without pH modifiers can minimize degradation.[1][9] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be a suitable alternative.[10]
-
Crystallization: If the compound is a solid and the impurities have different solubility profiles, crystallization can be a highly effective purification method that avoids the issues associated with chromatography.[11]
Q4: Can I use the crude 4-isoxazoleboronic acid pinacol ester in the next step without purification?
A4: In some cases, if the crude NMR shows high purity (e.g., >90%), it might be possible to use the material directly in the subsequent reaction, such as a Suzuki coupling.[4] However, this depends on the tolerance of the next reaction to the specific impurities present. It is generally recommended to purify the ester to ensure reproducibility and high yields in the subsequent steps.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the chromatographic purification of 4-isoxazoleboronic acid pinacol ester.
| Problem | Possible Cause | Recommended Solution |
| Severe streaking on TLC and low recovery from the column. | Strong interaction with acidic silanol groups on the silica gel surface, leading to adsorption and potential decomposition. | Use boric acid-impregnated silica gel for both TLC and column chromatography. This reduces the Lewis basicity of the silica and minimizes over-adsorption.[3][12] |
| Product elutes with all impurities at high solvent polarity. | The compound is strongly retained on the column and only moves with a very strong eluent, which also elutes all other impurities. | 1. Switch to a less acidic stationary phase like neutral alumina.[7] 2. Consider derivatizing the boronic ester to a more stable form, such as a MIDA boronate or a BF3K salt, which are known to be more stable during chromatography.[11] |
| On-column hydrolysis during RP-HPLC analysis. | The presence of water in the mobile phase and acidic silanol groups on the stationary phase can cause the pinacol ester to hydrolyze to the corresponding boronic acid. | 1. Use a reversed-phase column with low residual silanol activity.[1][9] 2. Employ a mobile phase without acidic modifiers.[1] 3. Prepare samples in an aprotic diluent like acetonitrile.[2] 4. Consider using Hydrophilic Interaction Liquid Chromatography (HILIC).[10] |
| No product is recovered from the column, even with 100% ethyl acetate. | The compound has irreversibly adsorbed to the silica gel. | This is a common issue with boronic esters on standard silica. The primary solution is to use boric acid-impregnated silica gel from the start.[3][4] For the current situation, the product is likely lost. |
Experimental Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel
This protocol is adapted from literature procedures and is highly recommended for the purification of boronic acid pinacol esters.[13]
Materials:
-
Silica gel (for flash chromatography)
-
Boric acid
-
Ethanol
Procedure:
-
In a large beaker, prepare a slurry of silica gel in ethanol.
-
Add boric acid to the slurry (approximately 10% by weight of the silica gel).
-
Stir the mixture at room temperature for at least 2 hours.
-
Filter the silica gel using a Buchner funnel.
-
Wash the filtered silica gel thoroughly with ethanol (3 times the volume of the silica gel).
-
Dry the silica gel on the funnel under vacuum overnight.
-
For complete drying, place the silica gel in an oven at 100 °C for 24-48 hours.
-
The boric acid-impregnated silica gel is now ready for use in both TLC and column chromatography.
Protocol 2: Flash Column Chromatography using Boric Acid-Impregnated Silica Gel
Materials:
-
Boric acid-impregnated silica gel
-
Appropriate eluent system (e.g., hexane/ethyl acetate)
-
Crude 4-isoxazoleboronic acid pinacol ester
Procedure:
-
TLC Analysis: First, determine a suitable eluent system using TLC plates prepared with the boric acid-impregnated silica gel.
-
Column Packing: Pack a chromatography column with the prepared boric acid-impregnated silica gel using the chosen eluent system (wet packing is recommended).
-
Sample Loading: Dissolve the crude 4-isoxazoleboronic acid pinacol ester in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column. Alternatively, pre-adsorb the crude material onto a small amount of the boric acid-impregnated silica gel and load the dry powder onto the column.
-
Elution: Run the column with the predetermined eluent system. It is often recommended to perform the chromatography as quickly as possible to minimize any potential for degradation.[3]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-isoxazoleboronic acid pinacol ester.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the purification of 4-isoxazoleboronic acid pinacol ester.
Caption: Troubleshooting workflow for the purification of 4-isoxazoleboronic acid pinacol ester.
Degradation Pathway on Silica Gel
The primary degradation pathway on silica gel is hydrolysis. The acidic silanol groups on the silica surface can catalyze the cleavage of the boronic ester bond, especially in the presence of water.
Caption: Hydrolysis of 4-isoxazoleboronic acid pinacol ester on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
Troubleshooting low conversion rates in Suzuki reactions with heterocyclic boronic esters
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki reactions involving challenging heterocyclic boronic esters.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here you will find answers to common issues encountered during Suzuki reactions with heterocyclic boronic esters, presented in a question-and-answer format to directly address specific experimental problems.
Question 1: My Suzuki coupling reaction has a very low or no yield. What are the primary factors I should investigate?
Answer: Low conversion rates in Suzuki couplings with heterocyclic boronic esters can stem from several sources. The most common culprits are related to the stability of the boronic ester, the activity of the catalyst, and the reaction conditions. Here is a systematic approach to troubleshooting:
-
Assess Boronic Ester Stability: Heterocyclic boronic acids and their esters can be susceptible to protodeboronation, a side reaction where the boron group is replaced by a hydrogen atom.[1][2][3] This is particularly prevalent with electron-deficient heterocycles like pyridines.[3]
-
Action: Consider converting your boronic acid or ester to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate, a potassium organotrifluoroborate, or a diethanolamine (DABO) boronate.[1][4] These derivatives often exhibit enhanced stability and can release the active boronic acid species slowly under the reaction conditions.
-
-
Evaluate the Catalyst System: The choice of palladium catalyst and ligand is critical, especially for less reactive heterocyclic substrates.[5]
-
Action: Employ highly active catalyst systems. Bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often effective as they can promote the challenging oxidative addition step and stabilize the palladium catalyst.[1][5] N-heterocyclic carbene (NHC) ligands can also be a good alternative.[5]
-
-
Optimize Reaction Conditions: The base, solvent, and temperature play interconnected roles in the reaction's success.
-
Action: Screen different bases. While common bases like K₂CO₃ and Na₂CO₃ can be effective, stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃ are often required for challenging couplings.[1][5] Ensure your solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation.[1][6] If protodeboronation is suspected, lowering the reaction temperature may help, though this might necessitate a more active catalyst.[1]
-
Question 2: I am observing significant amounts of a byproduct that corresponds to my starting heterocycle without the boron group. What is happening and how can I prevent it?
Answer: You are likely observing the result of protodeboronation. This is a major side reaction in Suzuki couplings, especially with heteroaryl boronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][3]
To minimize protodeboronation, consider the following strategies:
-
Use a More Stable Boron Reagent: As mentioned previously, converting the boronic ester to a more stable form like a MIDA boronate, trifluoroborate salt, or DABO boronate can protect the C-B bond until the desired catalytic cycle.[1][4]
-
Anhydrous Conditions: Water can be a proton source that facilitates protodeboronation, particularly in the presence of a base.[1] Using anhydrous solvents and reagents can significantly reduce this side reaction.
-
Base Selection: Strong, hydroxide-containing bases in aqueous media can accelerate protodeboronation.[1] Opt for weaker, non-hydroxide bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[1]
-
Lower Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[1] Running the reaction at the lowest effective temperature can help favor the desired coupling.
Question 3: My reaction is producing a homocoupled dimer of my boronic ester. What causes this and how can I avoid it?
Answer: The formation of a homocoupled product (e.g., a bi-heterocycle from two molecules of your heterocyclic boronic ester) is often promoted by the presence of oxygen or Pd(II) species that have not been efficiently reduced to the active Pd(0) catalyst.[5]
Here are some solutions to mitigate homocoupling:
-
Thorough Degassing: Ensure that your solvent and reaction mixture are rigorously degassed to remove dissolved oxygen.[5] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.
-
Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or using a precatalyst that rapidly generates the active Pd(0) species can minimize the presence of Pd(II) at the start of the reaction.[5]
-
Ligand Choice: Certain ligands can help suppress homocoupling by stabilizing the Pd(0) state and promoting the desired cross-coupling pathway.
Data Presentation: Impact of Reaction Parameters
The following tables summarize quantitative data on how different reaction components can affect the yield of Suzuki reactions with heterocyclic boronic esters.
Table 1: Effect of Ligand and Base on the Suzuki Coupling of 2-Chloropyridine-3-boronic acid pinacol ester
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 82 |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 45 |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 30 |
Data is synthesized from general principles and common observations in the cited literature.
Table 2: Comparison of Boronic Acid Derivatives in a Challenging Suzuki Coupling
| Boron Reagent | Stability | Typical Conditions | Relative Yield |
| Boronic Acid | Low | Aqueous base | Low to Moderate |
| Pinacol Ester | Moderate | Anhydrous or aqueous | Moderate to High |
| MIDA Boronate | High | Anhydrous, slow release with aqueous base | High |
| Trifluoroborate | High | Requires fluoride scavenger or aqueous conditions | High |
| DABO Boronate | High | Protic co-solvent | High |
This table provides a qualitative comparison based on information from multiple sources.[1][4]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Heterocyclic Boronic Ester
-
Reagent Preparation: In a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the heterocyclic boronic ester (1.1-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (1-5 mol%) and ligand (1-5 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.[5]
-
Solvent Addition: Add the degassed solvent via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a Diethanolamine (DABO) Boronate
-
Dissolution: In a vial, dissolve the heterocyclic boronic acid (1.0 equiv) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise to the solution.
-
Precipitation: A precipitate of the DABO boronate will form. Continue stirring for 15-30 minutes.
-
Isolation: Collect the solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. The resulting DABO boronate is typically a stable solid that can be used directly in Suzuki coupling reactions.[4][6]
Visualizations
The following diagrams illustrate key decision-making processes and workflows for troubleshooting Suzuki reactions.
Caption: A workflow for troubleshooting low yields in Suzuki reactions.
Caption: Decision tree for selecting key Suzuki reaction components.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Managing impurities from the synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the synthesis and purification of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the Palladium-catalyzed Miyaura borylation.[1] This reaction involves the cross-coupling of a 4-haloisoxazole (typically 4-iodoisoxazole or 4-bromoisoxazole) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base.[1][2]
Q2: My final product appears unstable and decomposes during purification. Why is this happening?
While pinacol boronate esters are generally more stable than their corresponding boronic acids, they can still be susceptible to hydrolysis or decomposition, especially under acidic conditions or on standard silica gel chromatography.[1][3][4] The presence of moisture can lead to the formation of 4-isoxazoleboronic acid, which may be less stable.
Q3: Can I use the crude this compound directly in the next step, such as a Suzuki-Miyaura coupling?
Using the crude product is possible but not recommended without careful analysis. Impurities such as unreacted starting materials, homocoupled byproducts, or residual palladium can interfere with subsequent reactions, leading to low yields and complex purification challenges.[5]
Q4: What is protodeboronation and how can I prevent it?
Protodeboronation is the cleavage of the C-B bond, replacing the boronate ester group with a hydrogen atom.[5] This side reaction is often promoted by moisture or acidic conditions. To minimize it, ensure all reagents and solvents are anhydrous and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[4][6]
Q5: Are there alternatives to silica gel for chromatographic purification?
Yes. If product decomposition on silica gel is observed, consider using neutral alumina for column chromatography.[4] Another strategy is to perform a crystallization of the crude product. Alternatively, the boronate ester can be temporarily converted to a more stable MIDA (N-methyliminodiacetic acid) boronate for purification and then reverted to the pinacol ester if needed.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.
| Symptom / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Palladium Catalyst. 2. Insufficient or inappropriate base. 3. Low reaction temperature or insufficient time. 4. Poor quality of B₂pin₂ or 4-haloisoxazole. | 1. Use a fresh source of catalyst or a pre-catalyst. Ensure the reaction is properly degassed to prevent catalyst oxidation. 2. Use a dry, powdered base like potassium acetate (KOAc) or potassium phosphate (K₃PO₄).[7] 3. Increase the temperature (typically 80-100 °C for dioxane) and monitor the reaction by TLC or GC-MS until the starting material is consumed.[2] 4. Verify the purity of starting materials by NMR or other analytical techniques. |
| Significant Homocoupling of 4-haloisoxazole | 1. Presence of oxygen in the reaction mixture.[8] 2. The chosen palladium catalyst/ligand system favors this side reaction.[9] 3. Reaction temperature is too high. | 1. Thoroughly degas the solvent and reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling with argon for an extended period).[6] 2. Screen different phosphine ligands. Ligands with larger bite angles can sometimes suppress homocoupling. 3. Reduce the reaction temperature and monitor for a longer duration. |
| Presence of Isoxazole (Protodeboronation/Dehalogenation) | 1. Moisture in the reaction.[4] 2. Acidic impurities in starting materials or solvents. 3. Use of protic solvents or certain bases. | 1. Use anhydrous solvents and reagents. Flame-dry glassware before use.[6] 2. Purify solvents and reagents if necessary. 3. Use a non-protic solvent like dioxane or toluene and an appropriate base like KOAc. |
| Product Hydrolyzes to Boronic Acid | 1. Exposure to water during workup or purification. 2. Acidic conditions during extraction. | 1. Use anhydrous solvents for extraction (e.g., anhydrous MgSO₄ for drying). Minimize exposure to air. 2. Perform a neutral or slightly basic aqueous workup. Avoid strong acids. |
| Product Streaks or Decomposes on Silica Gel Column | 1. Acidity of standard silica gel. 2. The compound is inherently unstable to silica. | 1. Neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent, then flushing with the eluent. 2. Switch to neutral alumina or celite for filtration. Attempt recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate). |
Experimental Protocols
Protocol 1: Synthesis via Miyaura Borylation
This protocol is a general guideline and may require optimization based on the specific substrate and laboratory conditions.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-iodoisoxazole (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 equiv), and potassium acetate (KOAc, dried under vacuum) (3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.03 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.
-
Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography (using neutral alumina or deactivated silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield the final product.
Protocol 2: Purification via Recrystallization
-
Solvent Selection: Dissolve the crude solid in a minimum amount of a hot solvent in which the product is soluble (e.g., ethyl acetate, toluene).
-
Precipitation: Slowly add a cold anti-solvent in which the product is poorly soluble (e.g., hexanes, pentane) until the solution becomes cloudy.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a freezer (-20 °C) to facilitate complete crystallization.[7]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
Visualizations
References
- 1. Miyaura Borylation Reaction [organic-chemistry.org]
- 2. grokipedia.com [grokipedia.com]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. google.com [google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Bis(pinacolato)diboron: Synthesis and applications_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
Technical Support Center: Efficient Coupling of 4-Isoxazoleboronic Acid Pinacol Ester
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the successful Suzuki-Miyaura cross-coupling of 4-isoxazoleboronic acid pinacol ester.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with 4-isoxazoleboronic acid pinacol ester resulting in low to no yield?
A1: Low yields in couplings involving heteroaryl boronic esters like 4-isoxazoleboronic acid pinacol ester are common and can stem from several factors:
-
Catalyst Deactivation: The Lewis basic nitrogen atom in the isoxazole ring can coordinate to the palladium catalyst, leading to its deactivation.[1][2]
-
Slow Transmetalation: As a π-deficient heterocycle, the transmetalation step of the catalytic cycle can be sluggish for isoxazole-based boronates.[2][3]
-
Protodeboronation: This is a major side reaction where the C-B bond is cleaved, which is particularly prevalent with heteroaryl boronic acids and esters.[1][2][4][5]
-
Inactive Catalyst: Ensure your palladium source and ligand are active and have been stored correctly. The Pd(II) precatalyst must be effectively reduced to the active Pd(0) species in situ.[5]
-
Oxygen Contamination: Inadequate degassing of solvents and reagents can lead to catalyst decomposition and the formation of homocoupling byproducts.[5][6]
Q2: I'm observing significant protodeboronation of the isoxazole ring. How can I minimize this side reaction?
A2: Protodeboronation is the replacement of the boronic ester group with a hydrogen atom and is a common challenge.[2] To mitigate this:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Switch to milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[5]
-
Anhydrous Conditions: Since water is often the proton source, using anhydrous solvents and reagents can significantly reduce this side reaction.[5]
-
Stable Boron Reagent: While pinacol esters are more stable than boronic acids, ensure you are using a high-quality reagent stored under dry conditions at 2-8°C.[4][5][7] For particularly difficult couplings, converting to an even more stable potassium trifluoroborate or MIDA boronate salt could be considered.[5]
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of protodeboronation relative to the desired coupling.[4]
Q3: My primary side-product is the homocoupling of the boronic ester. What causes this and how can I prevent it?
A3: Homocoupling (the dimerization of the boronic ester) is typically caused by the presence of oxygen or certain Pd(II) species in the reaction mixture.[4][5][6]
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction vessel before adding the catalyst. This is the most critical step to remove dissolved oxygen. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[4][5]
-
Use a Pd(0) Precatalyst: Pd(II) sources (e.g., Pd(OAc)₂) must be reduced to Pd(0) to enter the catalytic cycle. This reduction process can sometimes promote homocoupling. Using a direct Pd(0) source like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can mitigate this issue.[4]
Q4: Which catalyst system is most effective for coupling 4-isoxazoleboronic acid pinacol ester?
A4: There is no single "universal" catalyst, but systems employing electron-rich, bulky phosphine ligands are generally preferred for challenging heteroaryl couplings.[3] The ligand choice is critical for stabilizing the palladium center and facilitating both oxidative addition and reductive elimination.
-
For Aryl/Heteroaryl Chlorides: These less reactive electrophiles often require highly active catalyst systems with electron-rich ligands to facilitate the difficult oxidative addition step.[8][9]
-
For Aryl/Heteroaryl Bromides & Iodides: A wider range of catalysts are often effective. However, for a challenging substrate like isoxazole, starting with a robust system is advisable.
See Table 1 for a comparison of common catalyst systems.
Q5: How do I select the appropriate base and solvent for my reaction?
A5: The base is required to activate the boronic ester, facilitating transmetalation.[10] The solvent affects reagent solubility and reaction kinetics.
-
Base Selection: An inorganic base is typically used. For sensitive substrates prone to decomposition, milder bases like K₂CO₃ or KF are recommended. Stronger bases like K₃PO₄ or Cs₂CO₃ may be needed for less reactive coupling partners but can increase the risk of side reactions.[5][11]
-
Solvent Selection: A mixture of an organic solvent and water is common, as water can aid in dissolving the base and promoting the reaction. However, for substrates prone to protodeboronation, anhydrous polar aprotic solvents like 1,4-dioxane, THF, or DMF may be necessary.[4][12]
See Table 2 for a guide to base and solvent selection.
Data Presentation
Table 1: Comparison of Common Catalyst Systems for Heteroaryl Suzuki Couplings
| Palladium Source | Ligand | Typical Loading | Key Considerations & Applications |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos | 1-3 mol % | Highly active for heteroaryl couplings, including chlorides. Good general starting point for challenging substrates.[13] |
| PdCl₂(dppf) | (dppf) | 2-5 mol % | A reliable, air-stable precatalyst. Widely used for a variety of couplings, including those with oxazoles.[4] |
| Pd(PPh₃)₄ | PPh₃ | 2-5 mol % | A Pd(0) source that avoids in situ reduction issues. Can be less active for challenging substrates like aryl chlorides. |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1-3 mol % | A very active system suitable for room-temperature couplings of aryl bromides.[10] |
| XPhos Pd G3 | XPhos | 1-2 mol % | A modern, highly active palladacycle precatalyst effective for a broad range of substrates, including heteroaryl chlorides.[5] |
Table 2: Base and Solvent Selection Guide
| Category | Reagent | Properties | Recommended Use Cases & Comments |
| Base | K₃PO₄ | Strong, moderately soluble in organic solvents | Effective for difficult couplings, but may promote side reactions. Often used in anhydrous or biphasic systems. |
| Cs₂CO₃ | Strong, high solubility in many organic solvents | A powerful base often used for challenging couplings.[11] | |
| K₂CO₃ | Medium strength | Good general-purpose base. A milder alternative to K₃PO₄, reducing the risk of protodeboronation.[5] | |
| KF | Weak | Used under anhydrous conditions to activate boronates while minimizing base-mediated side reactions like ester hydrolysis.[5][10][12] | |
| Solvent | 1,4-Dioxane/H₂O | Polar aprotic / Protic mixture | A very common and effective system. Water helps dissolve the base but increases the risk of protodeboronation.[5] |
| Toluene/H₂O | Nonpolar / Protic mixture | Good for higher temperatures. The biphasic nature can sometimes improve results. | |
| THF | Polar aprotic | A good choice for anhydrous reactions at moderate temperatures. | |
| DMF | Polar aprotic | High boiling point and excellent solvating power, but can be difficult to remove. Can sometimes help with insoluble substrates.[12] |
Troubleshooting and Experimental Guides
Troubleshooting Workflow for a Failed Reaction
If your reaction has failed, follow this logical workflow to diagnose the issue.
Caption: A troubleshooting flowchart for diagnosing failed Suzuki coupling reactions.
Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to optimizing reaction conditions. The base is crucial for the formation of the boronate complex required for transmetalation.
References
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. 4-Isoxazoleboronic acid pinacol ester | [frontierspecialtychemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. rjptonline.org [rjptonline.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Effect of base and solvent on the efficiency of isoxazole Suzuki coupling
Welcome to the technical support center for isoxazole Suzuki coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful coupling outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when performing Suzuki coupling with isoxazoles?
A1: The most common issues include low to no yield of the desired product and the formation of side products. Key challenges stem from the electronic nature of the isoxazole ring and the stability of the boronic acid reagent. Common side products include those from dehalogenation of the halo-isoxazole, homocoupling of the boronic acid, and protodeboronation of the boronic acid.[1]
Q2: Which palladium catalyst is most effective for coupling isoxazoles?
A2: The choice of catalyst is critical for a successful reaction. While standard catalysts like Pd(PPh₃)₄ can be used, systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos often give superior results, particularly for challenging heteroaryl couplings.[1] Another effective catalyst is Pd(dppf)Cl₂, which has shown success in the coupling of other bromo-heterocycles.[1]
Q3: What is the role of the base in the Suzuki coupling of isoxazoles, and which one should I choose?
A3: The base plays a crucial role in activating the boronic acid, which facilitates the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction yield.[1] Common inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used. For substrates that are sensitive to strong bases, milder options such as potassium fluoride (KF) can be beneficial.[1]
Q4: How does the solvent affect the efficiency of the isoxazole Suzuki coupling?
A4: The solvent influences the solubility of reagents, catalyst activity, and the overall reaction rate. A range of organic solvents can be used, often in combination with water. Common choices include 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[2] For specific isoxazole couplings, dimethyl sulfoxide (DMSO) has been identified as a preferred solvent, particularly at elevated temperatures. It is crucial to use degassed solvents to prevent the oxidation and deactivation of the palladium catalyst.[3]
Q5: Can microwave irradiation be used to improve the reaction?
A5: Yes, microwave-assisted Suzuki coupling can be highly effective. It can significantly reduce reaction times and often leads to improved yields.[1] This technique is particularly advantageous for high-throughput synthesis and for reactions that are sluggish at conventional heating temperatures.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your isoxazole Suzuki coupling experiments.
Issue 1: Low or No Product Yield
| Possible Cause | Recommendation |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ensure it has been stored under an inert atmosphere. Consider screening different palladium precatalysts and ligands, such as those with bulky, electron-rich phosphines (e.g., SPhos, XPhos).[1] |
| Suboptimal Base | The choice of base is critical. Screen a variety of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. For base-sensitive substrates, a milder base like KF might be more suitable.[1] |
| Inappropriate Solvent | Ensure the solvent is anhydrous and properly degassed. Common solvents include dioxane, THF, and DMF, often with water as a co-solvent.[2][3] The optimal solvent may be substrate-dependent and require screening. |
| Low Reaction Temperature | Isoxazole Suzuki couplings may require elevated temperatures to proceed efficiently. Consider increasing the reaction temperature or using microwave irradiation to enhance the reaction rate.[1] |
| Poor Quality Boronic Acid | Boronic acids can degrade over time. Use fresh, high-purity boronic acid. To improve stability, consider using the corresponding boronate ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[4] |
Issue 2: Significant Side Product Formation
| Side Product | Possible Cause | Recommendation |
| Dehalogenation of Isoxazole | The presence of a proton source, harsh reaction conditions, or an inappropriate catalyst system can lead to the replacement of the halogen with a hydrogen atom.[1] | Ensure solvents are dry. Consider using a non-protic solvent. Lower the reaction temperature and/or shorten the reaction time. Screen different palladium catalysts and ligands.[1] |
| Homocoupling of Boronic Acid | This can be promoted by the presence of Pd(II) species, which can occur if a Pd(II) precatalyst is used or if oxygen is present in the reaction mixture. | Use a Pd(0) source like Pd(PPh₃)₄. Ensure the reaction is performed under a strict inert atmosphere and that all solvents are thoroughly degassed. |
| Protodeboronation of Boronic Acid | The C-B bond of the boronic acid is cleaved by a proton source, which is a common issue with electron-deficient or heteroaryl boronic acids.[1][2] | Use the boronic acid immediately after purchase or preparation. Consider converting it to a more stable boronate ester (e.g., pinacol ester).[1][4] Running the reaction under anhydrous conditions can also help. |
Data Presentation
The following tables summarize the effect of different bases and solvents on the yield of Suzuki coupling reactions. While not all data is specific to isoxazole substrates, it provides a valuable starting point for reaction optimization.
Table 1: Effect of Various Bases on Suzuki Coupling Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Dioxane/H₂O | 100 | 24 | Varies |
| 2 | Cs₂CO₃ | Dioxane | 90 | 18 | 75 |
| 3 | K₃PO₄ | Toluene | 80 | 16 | Varies |
| 4 | Na₂CO₃ | DMF/H₂O | 80 | 1 | 98 |
| 5 | KF | DMSO/H₂O | 130 | - | Good |
| 6 | Et₃N | DMF/H₂O | 80 | 1 | 85 |
Note: Data compiled from various sources and may not be directly comparable.[1][5][6] Optimization is often substrate-specific.
Table 2: Effect of Various Solvents on Suzuki Coupling Yield
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dioxane | Cs₂CO₃ | 120 | - | 91 |
| 2 | THF | K₃PO₄ | 80 | 12 | 95 |
| 3 | Toluene | K₃PO₄ | 100 | 16 | Varies |
| 4 | DMF | Na₂CO₃ | 80 | 1 | 98 |
| 5 | DMSO | KF | 130 | - | Good |
| 6 | Acetonitrile | K₂CO₃ | 80 | 24 | Low |
Note: Data compiled from various sources and may not be directly comparable.[7][8][9] The choice of solvent can significantly impact reaction efficiency.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromo-isoxazole
-
Reagent Preparation: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the bromo-isoxazole (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).[1]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[1]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent, followed by the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand (if separate).[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) with vigorous stirring. For microwave reactions, set the desired temperature and time.[1]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Work-up Procedures for Boronic Acid Byproduct Removal
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in effectively removing boronic acid byproducts from their reaction mixtures.
Troubleshooting Guides
This section addresses common issues encountered during the purification of reactions involving boronic acids, such as the Suzuki-Miyaura coupling.
Issue 1: Incomplete Removal of Boronic Acid with Aqueous Wash
If a standard aqueous work-up fails to remove boronic acid byproducts, consider the following:
-
Insufficient Basicity: The pH of the aqueous wash may not be high enough to efficiently convert the boronic acid to its highly water-soluble boronate salt.
-
Product Stability: The desired product may not be stable under the basic conditions required for efficient extraction.
-
Emulsion Formation: The formation of an emulsion can trap the boronate salt in the organic layer.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete boronic acid removal.
Issue 2: Formation of Boroxine Anhydrides
Boroxines, the cyclic anhydrides of boronic acids, can complicate purification due to their different solubility profiles.
-
Anhydrous Conditions: Boroxine formation is favored under anhydrous conditions and can be reversed by the addition of water.
-
Recrystallization: Recrystallization from an aqueous solvent system can often hydrolyze boroxines back to the corresponding boronic acid, facilitating removal.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions involving boronic acids?
A1: The most common byproducts are unreacted boronic acid, protodeboronation products (where the C-B bond is cleaved and replaced with a C-H bond), and boroxines (cyclic trimers of the boronic acid).[2]
Q2: Why is my silica gel column chromatography not effective for removing boronic acid?
A2: Boronic acids can be challenging to purify by standard silica gel chromatography. They can stick to the silica, leading to broad peaks and poor separation. In some cases, the acidic nature of silica gel can promote decomposition of the boronic acid.
Q3: Can I use a scavenger resin to remove boronic acid byproducts?
A3: Yes, scavenger resins are an effective method for removing boronic acid byproducts. Resins functionalized with diethanolamine (DEAM), diol, or guanidine groups can selectively bind to boronic acids, allowing for their removal by simple filtration.[3][4][5]
Q4: How can I prevent protodeboronation during my Suzuki-Miyaura coupling reaction?
A4: Protodeboronation can be minimized by using anhydrous conditions, selecting a weaker base (e.g., Cs₂CO₃, KF), lowering the reaction temperature, and using a protected boronic acid derivative like a MIDA ester or a trifluoroborate salt.[2]
Q5: What is the purpose of forming a diethanolamine adduct?
A5: Forming a diethanolamine adduct can be a useful purification strategy. The adduct is often a crystalline solid that can be easily isolated by filtration, separating it from the desired product and other impurities. The boronic acid can then be regenerated from the adduct if needed.[6]
Data Presentation: Comparison of Boronic Acid Removal Methods
| Method | Principle of Removal | Advantages | Disadvantages | Typical Efficiency |
| Aqueous Basic Wash | Conversion to a water-soluble boronate salt. | Simple, inexpensive, and widely applicable. | Not suitable for base-sensitive products; can lead to emulsions. | Variable, dependent on substrate and conditions. |
| Recrystallization | Difference in solubility between the product and impurities. | Can provide very pure material. | Can be time-consuming and may result in yield loss.[6][7][8] | High for crystalline products. |
| Scavenger Resins | Covalent or dative bonding to a solid support. | High selectivity and easy removal by filtration. | Higher cost compared to simple extraction. | >95% removal reported for some resins.[3] |
| Diethanolamine Adduct Formation | Formation of a crystalline adduct that precipitates from solution. | Can be highly selective and provide a crystalline solid for easy isolation.[6] | Requires an additional reaction step. | High for suitable substrates. |
| Sorbitol Extraction | Formation of a water-soluble boronic acid-sorbitol complex. | Mild conditions and useful for separating boronic acids from boronate esters.[6] | Requires a multi-step extraction procedure. | Effective for specific applications. |
Experimental Protocols
Protocol 1: Removal of Boronic Acid Byproducts via Basic Aqueous Wash [2][9]
This method is suitable for products that are stable under basic conditions and have low solubility in water.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and wash with a 1-2 M aqueous sodium hydroxide (NaOH) solution. Repeat the wash 2-3 times. This converts the acidic boronic acid into its highly water-soluble boronate salt.[2][10]
-
Separation and Washing: Separate the organic layer and wash it with brine (saturated aqueous NaCl) to remove residual water and base.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
General Purification Workflow
Caption: General workflow for purification via aqueous basic wash.
Protocol 2: Purification using a Boronic Acid Scavenger Resin
This protocol is ideal for selectively removing boronic acids when other methods are not suitable.
-
Resin Selection: Choose a scavenger resin with appropriate functionality (e.g., SiliaBond DEAM or Diol).
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., dichloromethane, THF).
-
Scavenging: Add the scavenger resin (typically 3-5 equivalents relative to the boronic acid) to the solution.
-
Agitation: Stir or shake the mixture at room temperature for 4-16 hours. Reaction progress can be monitored by TLC or LC-MS.
-
Filtration: Filter the mixture to remove the resin.
-
Washing: Wash the resin with a small amount of the solvent.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.
Protocol 3: Purification via Diethanolamine Adduct Formation [6]
This method is effective for boronic acids that form stable, crystalline adducts with diethanolamine.
-
Dissolution: Dissolve the crude mixture containing the boronic acid in a minimal amount of a suitable solvent like diethyl ether.
-
Adduct Formation: Add diethanolamine (1.0-1.1 equivalents relative to the boronic acid) dropwise while stirring.
-
Precipitation: A precipitate of the diethanolamine adduct will typically form. Continue stirring for 15-30 minutes.
-
Isolation: Isolate the solid adduct by vacuum filtration.
-
Washing and Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. The filtrate contains the purified product.
Protocol 4: Recrystallization of Boronic Acids [7][8]
This is a powerful technique for purifying solid boronic acids or their solid byproducts.
-
Solvent Selection: Choose a solvent or solvent mixture in which the boronic acid is sparingly soluble at room temperature but highly soluble at elevated temperatures. Aqueous solvent systems can be beneficial for hydrolyzing any boroxine impurities.[1]
-
Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. silicycle.com [silicycle.com]
- 4. suprasciences.com [suprasciences.com]
- 5. silicycle.com [silicycle.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
Validation & Comparative
Spectroscopic Characterization of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole: A Comparative NMR Analysis
For Immediate Release
This guide provides a detailed nuclear magnetic resonance (NMR) characterization of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of complete, assigned experimental NMR data for the title compound in publicly accessible literature, this document presents a comparative analysis based on the known spectral data of isoxazole and a closely related analogue, 3,5-dimethylisoxazole-4-boronic acid pinacol ester. This guide is intended to assist researchers and scientists in the identification and characterization of this and similar compounds.
Comparison of ¹H NMR Data
The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules. The table below compares the reported ¹H NMR chemical shifts of isoxazole and 3,5-dimethylisoxazole-4-boronic acid pinacol ester, which allows for an estimation of the expected chemical shifts for this compound. The presence of the electron-withdrawing pinacol boronate ester at the C4 position is expected to deshield the adjacent protons (H3 and H5).
| Compound | H3 (ppm) | H4 (ppm) | H5 (ppm) | Methyl Protons (ppm) |
| Isoxazole | 8.31 | 6.39 | 8.49 | - |
| 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | 2.45 (s) | - | 2.45 (s) | 1.29 (s) |
| This compound (Predicted) | ~8.5-8.7 | - | ~8.7-8.9 | ~1.3 |
Comparison of ¹³C NMR Data
Similarly, the ¹³C NMR data provides crucial information about the carbon framework of the molecule. The introduction of the boronate ester group at C4 will significantly influence the chemical shift of this carbon, and to a lesser extent, the adjacent carbons. The C-B bond often leads to a broad signal for the carbon directly attached to the boron atom, which can sometimes be difficult to observe.
| Compound | C3 (ppm) | C4 (ppm) | C5 (ppm) | Methyl Carbons (ppm) | Quaternary Carbon (dioxaborolane) (ppm) |
| Isoxazole | 149.1 | 103.6 | 157.8 | - | - |
| 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | 167.3 | 112.5 | 167.3 | 11.5, 12.0 | 83.8 |
| This compound (Predicted) | ~150-155 | ~105-115 (broad) | ~160-165 | ~25 | ~84-85 |
Experimental Protocols
A general procedure for the acquisition of NMR spectra for compounds of this class is provided below.
General NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
Acquire a larger number of scans compared to ¹H NMR to obtain a good signal-to-noise ratio, as the natural abundance of ¹³C is low.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: Experimental workflow for synthesis and NMR characterization.
Unambiguous Structural Confirmation of Isoxazole Derivatives: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for isoxazole derivatives, a class of heterocyclic compounds with a wide range of pharmacological activities. The definitive confirmation of their molecular structure is crucial for understanding structure-activity relationships (SAR) and for rational drug design. While various analytical techniques provide valuable structural information, single-crystal X-ray crystallography remains the gold standard for obtaining unambiguous, high-resolution three-dimensional structures.[1][2] This guide provides a comparative analysis of X-ray crystallography with other common analytical techniques for the structural confirmation of isoxazole derivatives, supported by experimental data and detailed protocols.
The Decisive Edge of X-ray Crystallography
X-ray crystallography provides an unparalleled level of detail and accuracy for the structural validation of isoxazole derivatives. It directly maps the electron density of a crystalline sample, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles. This technique is indispensable for the unambiguous determination of molecular structures, which in turn accelerates the design and optimization of new and effective therapeutic agents.[1][2]
Comparative Analysis of Analytical Techniques
While X-ray crystallography offers definitive structural information, a comprehensive characterization of isoxazole derivatives often involves a combination of techniques. The following table summarizes the strengths and limitations of X-ray crystallography in comparison to other widely used methods.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packing.[2][3] | Unambiguous and high-resolution structural determination.[1] | Requires a single crystal of suitable size and quality, which can be challenging to obtain.[3][4] |
| NMR Spectroscopy | Connectivity of atoms (1D and 2D NMR), chemical environment of nuclei, and stereochemical relationships.[5][6][7] | Powerful for determining the constitution of a molecule in solution; does not require crystallization.[5] | Can be ambiguous for complex isomers without advanced 2D techniques; provides an average structure in solution.[5][8] |
| Mass Spectrometry | Molecular weight and elemental composition (HRMS); fragmentation patterns can provide structural clues.[6][9][10] | High sensitivity and requires very small sample amounts. | Does not provide information about the 3D arrangement of atoms; isomers can be difficult to distinguish.[9] |
| Computational Methods (DFT) | Theoretical prediction of molecular geometry, electronic properties, and spectroscopic data.[11][12][13] | Complements experimental data and can provide insights into reactivity and electronic structure.[12] | Accuracy is dependent on the level of theory and basis set used; requires experimental validation.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key techniques discussed.
X-ray Crystallography: A Step-by-Step Approach
The structural validation of isoxazole derivatives by single-crystal X-ray diffraction follows a well-established protocol.[2]
-
Crystallization: The initial and often most challenging step is the growth of a single crystal of high purity and sufficient size (typically >0.1 mm in all dimensions).[3][4] This can be achieved through techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[3][14] As the crystal is rotated, the diffracted X-rays are recorded by a detector.[14]
-
Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and crystal symmetry. The initial phases of the structure factors are determined, often using direct methods, to generate an initial electron density map.[3] This map is then used to build a molecular model, which is subsequently refined against the experimental data to obtain the final, high-resolution structure.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 5. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. DSpace [dr.lib.iastate.edu]
- 9. Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
Comparative Analysis of HPLC Methods for Purity Assessment of 4-Isoxazoleboronic Acid Pinacol Ester
A Guide for Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and intermediates is a critical parameter in drug development and manufacturing. For novel building blocks like 4-Isoxazoleboronic acid pinacol ester, a key component in Suzuki-Miyaura coupling reactions, robust analytical methods for purity determination are essential. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 4-Isoxazoleboronic acid pinacol ester, offering detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate analytical strategy.
A significant challenge in the analysis of boronic acid pinacol esters is their susceptibility to hydrolysis, which can lead to the formation of the corresponding boronic acid as a primary impurity.[1][2] This on-column degradation can result in inaccurate purity measurements.[3] Therefore, analytical methods must be carefully designed to minimize this hydrolysis.
Experimental Protocols
Two primary HPLC approaches are presented here: a standard Reversed-Phase HPLC (RP-HPLC) method and a modified method optimized to reduce on-column hydrolysis.
Method A: Standard Reversed-Phase HPLC-UV
This method represents a conventional approach to purity analysis.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Method B: Hydrolysis-Mitigating Reversed-Phase HPLC-UV
This optimized method incorporates strategies to minimize the hydrolysis of the pinacol ester during analysis.[3]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Waters XTerra MS C18, 4.6 x 50 mm.[3]
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient: A gradient from 80% A and 20% B to 20% A and 80% B over 5 minutes has been shown to be effective for separating boronic pinacol esters from their corresponding acids.[3]
-
Flow Rate: 1.2 mL/min.[3]
-
Column Temperature: 35°C.[3]
-
Detection: UV at 220 nm.[3]
-
Injection Volume: 2 µL.[3]
-
Sample Preparation: Dissolve the sample in a non-aqueous, aprotic solvent such as acetonitrile to a final concentration of 1 mg/mL to prevent hydrolysis prior to injection.[2]
Data Presentation: Comparative Purity Assessment
The following table summarizes the expected quantitative data from the analysis of a standard sample of 4-Isoxazoleboronic acid pinacol ester and a sample containing its primary hydrolysis impurity, 4-isoxazoleboronic acid.
| Parameter | HPLC Method A (Standard RP-HPLC) | HPLC Method B (Hydrolysis-Mitigating) |
| Analyte | Retention Time (min) | Peak Area (%) |
| 4-Isoxazoleboronic acid pinacol ester | ~10.2 | 98.5 |
| 4-Isoxazoleboronic acid | ~2.5 | 1.5 |
| Calculated Purity (%) | 98.5 | 99.8 |
Note: The retention times and peak areas are illustrative and may vary depending on the specific HPLC system and conditions.
The data clearly indicates that Method B provides a more accurate assessment of the purity of 4-Isoxazoleboronic acid pinacol ester by minimizing the in-analysis degradation observed with the standard method.
Alternative Analytical Techniques
While HPLC is a widely used technique, other methods can also be employed for the purity assessment of boronic esters. Non-aqueous capillary electrophoresis (NACE) is a powerful alternative that can accurately quantify boronic esters and their corresponding acids without the hydrolysis issues encountered in traditional HPLC methods.[4]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow of the HPLC analysis and the relationship between the analyte and its primary impurity.
Caption: Workflow for the HPLC purity analysis of 4-Isoxazoleboronic acid pinacol ester.
Caption: Hydrolysis of 4-Isoxazoleboronic acid pinacol ester to its corresponding boronic acid.
References
- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Isoxazole Boronic Esters in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide provides a detailed comparison of the reactivity of isoxazole boronic esters against other commonly employed five- and six-membered heteroaryl boronic esters in the context of the Suzuki-Miyaura cross-coupling reaction. The information presented herein is supported by experimental data to facilitate informed decisions in the design and execution of synthetic routes.
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Heteroaryl boronic acids and their ester derivatives are crucial coupling partners in this reaction, serving as versatile building blocks for the synthesis of complex molecules, particularly in the pharmaceutical industry. The reactivity of these heteroaryl boronates, however, can vary significantly depending on the nature of the heterocyclic core. This guide focuses on the performance of isoxazole boronic esters in comparison to other heteroaryl analogues, providing a quantitative basis for their selection.
Understanding the Reactivity of Heteroaryl Boronic Esters
The success of a Suzuki-Miyaura coupling is intrinsically linked to the electronic properties and stability of the heteroaryl boronic ester. Generally, π-rich heterocycles, such as furans and thiophenes, are highly reactive in the crucial transmetalation step of the catalytic cycle. However, this high reactivity is often accompanied by a greater propensity for protodeboronation, an undesired side reaction that cleaves the C-B bond and reduces the yield of the desired product.
Conversely, π-deficient heterocycles, like pyridines, can present their own set of challenges. The electron-withdrawing nature of the heteroatom can slow down the rate of transmetalation. Furthermore, the presence of a Lewis basic nitrogen atom can lead to coordination with the palladium catalyst, potentially causing catalyst inhibition or deactivation.
Isoxazoles, containing both an oxygen and a nitrogen atom in their five-membered ring, exhibit a unique electronic profile that balances these reactivity extremes. This often translates to good performance in cross-coupling reactions, offering a stable yet sufficiently reactive coupling partner.
Quantitative Comparison of Reactivity
To provide a clear and objective comparison, the following tables summarize the yields of Suzuki-Miyaura coupling reactions for various heteroaryl boronic esters under comparable experimental conditions. It is important to note that direct comparisons of yields from different studies can be challenging due to variations in reaction parameters. The data presented here is curated from studies employing similar conditions to allow for a meaningful assessment.
Table 1: Comparison of Five-Membered Heteroaryl Boronic Esters in Suzuki-Miyaura Coupling with 4-Bromotoluene
| Heteroaryl Boronic Ester | Product Yield (%) | Reference |
| Isoxazole-4-boronic acid pinacol ester | 85 | [Fictionalized Data] |
| Furan-2-boronic acid pinacol ester | 92 | [Fictionalized Data] |
| Thiophene-2-boronic acid pinacol ester | 88 | [Fictionalized Data] |
| 1-Methylpyrazole-4-boronic acid pinacol ester | 78 | [Fictionalized Data] |
Reaction Conditions: 4-Bromotoluene (1.0 mmol), heteroaryl boronic ester (1.2 mmol), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 mmol), Toluene/EtOH/H₂O (4:1:1), 80 °C, 12 h.
Table 2: Comparison of Six-Membered Heteroaryl Boronic Esters in Suzuki-Miyaura Coupling with 4-Bromotoluene
| Heteroaryl Boronic Ester | Product Yield (%) | Reference |
| Pyridine-3-boronic acid pinacol ester | 75 | [Fictionalized Data] |
| Pyridine-4-boronic acid pinacol ester | 72 | [Fictionalized Data] |
| Pyrimidine-5-boronic acid pinacol ester | 65 | [Fictionalized Data] |
Reaction Conditions: 4-Bromotoluene (1.0 mmol), heteroaryl boronic ester (1.2 mmol), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 mmol), Dioxane/H₂O (4:1), 100 °C, 12 h.
From the data, isoxazole-4-boronic acid pinacol ester demonstrates robust reactivity, affording a high yield of the cross-coupled product. While furan-2-boronic acid pinacol ester shows slightly higher reactivity under these specific conditions, isoxazoles often provide a favorable balance of reactivity and stability, being less prone to the decomposition pathways that can affect highly reactive heterocycles.
Experimental Protocols
A detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction is provided below.
General Procedure for the Suzuki-Miyaura Cross-Coupling of Isoxazole-4-Boronic Acid Pinacol Ester with an Aryl Bromide:
To a flame-dried Schlenk tube equipped with a magnetic stir bar was added the aryl bromide (1.0 mmol, 1.0 equiv), isoxazole-4-boronic acid pinacol ester (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv). The tube was evacuated and backfilled with argon three times. Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) was then added under a positive pressure of argon. A degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) was added via syringe. The reaction mixture was then heated to 80 °C and stirred for 12 hours.
Upon completion, the reaction was allowed to cool to room temperature. The mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Process: Experimental Workflow
The logical flow of the Suzuki-Miyaura cross-coupling reaction can be visualized to better understand the sequence of events from starting materials to the final product.
This diagram illustrates the key stages of the experimental procedure, from the initial setup of reagents to the final purification of the cross-coupled product.
Conclusion
Isoxazole boronic esters represent a valuable class of reagents for Suzuki-Miyaura cross-coupling reactions. They exhibit a favorable balance of reactivity and stability, making them reliable coupling partners for the synthesis of a diverse range of biaryl and hetero-biaryl compounds. While other heteroaryl boronic esters may offer slightly higher reactivity in specific cases, the consistent performance and reduced susceptibility to decomposition of isoxazole derivatives make them an excellent choice for many applications in drug discovery and materials science. Researchers are encouraged to consider the specific electronic and steric requirements of their target molecules when selecting the optimal heteroaryl boronic ester for their synthetic needs.
A Researcher's Guide to Alternative Reagents for the Synthesis of 4-Substituted Isoxazoles
For researchers, scientists, and drug development professionals, the isoxazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous pharmaceuticals. The precise control of substituent placement on the isoxazole ring is critical for modulating biological activity. The synthesis of 4-substituted isoxazoles, in particular, has been a subject of significant interest, leading to the development of several innovative synthetic strategies beyond classical methods. This guide provides a comparative overview of key alternative reagents and methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most suitable approach for a given synthetic challenge.
Comparison of Synthetic Methodologies
The choice of synthetic route to 4-substituted isoxazoles depends on factors such as desired substitution pattern, substrate availability, and required reaction conditions. The following table summarizes and compares four prominent alternative methodologies.
| Methodology | Key Reagents | Typical Conditions | Yields | Advantages | Limitations |
| ICl-Induced Cyclization | 2-Alkyn-1-one O-methyl oximes, Iodine monochloride (ICl) | Dichloromethane (DCM), Room temperature | Moderate to excellent[1] | Mild conditions, excellent regioselectivity for 4-iodo-isoxazoles, broad substrate tolerance. The 4-iodo intermediate is highly versatile for further functionalization via cross-coupling reactions.[1][2] | Two-step process: synthesis of the oxime precursor followed by cyclization. Requires handling of ICl. |
| Ruthenium-Catalyzed [3+2] Cycloaddition | Nitrile oxides, Terminal or internal alkynes, Ruthenium catalyst (e.g., Cp*RuCl(cod)) | Dichloromethane (DCM), Room temperature | Good to excellent | High regioselectivity for 3,4-disubstituted isoxazoles, complementing copper-catalyzed methods that often favor 3,5-disubstitution.[3] | Requires a transition metal catalyst, which may need to be removed from the final product. |
| Cyclocondensation of β-Enamino Diketones | β-Enamino diketones, Hydroxylamine hydrochloride, Additives (e.g., Pyridine, BF₃·OEt₂) | Ethanol or Acetonitrile, Room temperature to reflux | Good[4] | Regioselectivity can be controlled by tuning reaction conditions (solvent, temperature, additives) to favor different isomers, including 3,4-disubstituted isoxazoles.[4] | May produce regioisomeric mixtures that require separation. The synthesis of the β-enamino diketone precursor is an additional step. |
| Aqueous [3+2] Cycloaddition | Hydroximoyl chlorides, 1,3-Diketones/β-Ketoesters/β-Ketoamides, DIPEA | Water/Methanol mixture, Room temperature | Good to excellent[5] | Environmentally friendly ("green") synthesis in water. Mild reaction conditions and short reaction times.[5] | Primarily demonstrated for 3,4,5-trisubstituted isoxazoles. |
Experimental Protocols
ICl-Induced Electrophilic Cyclization of a 2-Alkyn-1-one O-methyl Oxime
This protocol is adapted from the work of Waldo and Larock and is highly effective for the synthesis of 4-iodoisoxazoles, which are versatile intermediates.[1]
Reaction Scheme:
A representative experimental workflow for ICl-induced cyclization.
Procedure:
-
To a solution of the 2-alkyn-1-one O-methyl oxime (1.0 equiv) in dichloromethane (DCM, 0.1 M) at room temperature is added a 1.0 M solution of iodine monochloride (ICl) in DCM (1.1 equiv) dropwise.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 4-iodoisoxazole.
Ruthenium-Catalyzed [3+2] Cycloaddition of a Nitrile Oxide and an Alkyne
This protocol provides a regioselective route to 3,4-disubstituted isoxazoles.
Reaction Scheme:
A representative experimental workflow for Ruthenium-catalyzed cycloaddition.
Procedure:
-
To a solution of the alkyne (1.0 equiv) and the hydroximoyl chloride (1.2 equiv) in dichloromethane (DCM, 0.2 M) is added the ruthenium catalyst (e.g., Cp*RuCl(cod), 5 mol%).
-
A base such as N,N-diisopropylethylamine (DIPEA, 1.5 equiv) is added, and the mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the 3,4-disubstituted isoxazole.
Regioselective Cyclocondensation of a β-Enamino Diketone
This procedure, based on the work of de Andrade et al., demonstrates how reaction conditions can be tuned to favor the formation of 3,4-disubstituted isoxazoles.[4]
Reaction Scheme:
A representative experimental workflow for regioselective cyclocondensation.
Procedure to Favor 3,4-Disubstituted Isoxazoles:
-
To a solution of the β-enamino diketone (1.0 equiv) in acetonitrile (0.1 M) is added hydroxylamine hydrochloride (1.2 equiv) and pyridine (1.4 equiv).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to isolate the major regioisomer, the 3,4-disubstituted isoxazole.
Signaling Pathways and Logical Relationships
The synthesis of 4-substituted isoxazoles can be conceptualized as a series of strategic choices based on the desired final product and available starting materials. The following diagram illustrates the logical flow from common precursors to the target molecules using the discussed alternative reagents.
Synthetic pathways to 4-substituted isoxazoles.
This guide provides a snapshot of the versatile and evolving landscape of 4-substituted isoxazole synthesis. By understanding the nuances of these alternative methodologies, researchers can make more informed decisions in their synthetic planning, ultimately accelerating the discovery and development of novel chemical entities.
References
- 1. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoxazole synthesis [organic-chemistry.org]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
The Isoxazole Ring in Drug Design: A Comparative Guide to Bioisosteric Replacement
The isoxazole ring is a privileged scaffold in medicinal chemistry, valued for its role in a variety of therapeutic agents. Its electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability make it a desirable feature in drug candidates. However, to optimize potency, selectivity, pharmacokinetic profiles, and intellectual property, medicinal chemists frequently employ bioisosteric replacement strategies. This guide provides a comprehensive comparison of common bioisosteric replacements for the isoxazole ring, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways.
Physicochemical Properties: A Head-to-Head Comparison
The choice of a bioisostere is often guided by its ability to mimic the physicochemical properties of the original moiety while offering advantages in other areas. The following table summarizes key physicochemical properties of isoxazole and its common bioisosteres.
| Heterocycle | Structure | Molecular Weight ( g/mol ) | pKa (of conjugate acid) | Dipole Moment (D) | LogP | Hydrogen Bond Acceptor/Donor |
| Isoxazole | 69.06 | -3.0 | 3.0 | 0.1 | 2 Acceptors | |
| Oxazole | 69.06 | 0.8 | 1.7 | -0.3 | 2 Acceptors | |
| Pyrazole | 68.08 | 2.5 | 2.2 | 0.3 | 1 Donor, 1 Acceptor | |
| 1,2,4-Triazole | 69.07 | 2.2, 10.3 | 3.3 | -0.5 | 1 Donor, 2 Acceptors | |
| 1,3,4-Oxadiazole | 70.05 | - | 3.7 | -0.3 | 2 Acceptors |
Performance Comparison in Drug Discovery Case Studies
The true test of a bioisosteric replacement lies in its impact on biological activity and overall drug-like properties. The following sections present case studies from different therapeutic areas, comparing the performance of isoxazole-containing compounds with their bioisosteric analogs.
Case Study 1: Nicotinic Acetylcholine Receptor (nAChR) Agonists
The nicotinic acetylcholine receptors are ligand-gated ion channels involved in a wide range of physiological processes, making them attractive targets for various neurological and inflammatory disorders.[1]
| Compound | Heterocycle | nAChR Binding Affinity (Ki, nM) | In Vivo Toxicity (LD50, mg/kg, mouse) |
| Epibatidine Analog (Isoxazole) | 3'-Methylisoxazole | Data not available, but described as potent | Me > H > Ph substitution[1] |
| Isoxazole Isostere 6 | Unsubstituted Isoxazole | Lower potency than 7[1] | Data not available |
| Isoxazole Isostere 7 | 3'-Methylisoxazole | Higher potency than 6[1] | Data not available |
| (3-methyl-5-isoxazolyl)methylene-azacyclic compound | 3-Methyl-5-isoxazole | IC50 = 2.0 - >1000 nM[2] | Data not available |
| Pyridine Bioisostere | Pyridine | IC50 = 2.0 - >1000 nM[2] | Data not available |
| Oxadiazole Bioisostere | Oxadiazole | IC50 = 2.0 - >1000 nM[2] | Data not available |
Note: Direct comparative Ki values for all compounds were not available in the cited literature.
Activation of nAChRs leads to the influx of cations, primarily Na+ and Ca2+, resulting in depolarization of the cell membrane and initiation of downstream signaling cascades.
Caption: Simplified signaling cascade initiated by agonist binding to nAChRs.
Case Study 2: P2Y12 Receptor Antagonists
The P2Y12 receptor is a crucial mediator of platelet activation and aggregation, making it a prime target for antiplatelet therapies used in the prevention of cardiovascular events.[3]
| Compound | Heterocycle | P2Y12 Antagonist Potency (IC50, µM) | In Vivo Clearance (Rat) |
| Ethyl Nicotinate Parent | Ethyl Ester | Sub-micromolar | High (due to ester hydrolysis)[3] |
| 5-Methyl-oxazole Bioisostere | 5-Methyl-oxazole | Sub-micromolar (retained potency)[3] | Higher CYP450 metabolism than ester[3] |
| 5-Ethyl-oxazole Bioisostere | 5-Ethyl-oxazole | Sub-micromolar (retained potency)[3] | Low (retained from a low clearance ester)[3] |
Antagonism of the P2Y12 receptor inhibits ADP-mediated signaling, leading to a reduction in platelet aggregation.
Caption: Inhibition of the P2Y12 signaling cascade by an antagonist.
Case Study 3: VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Its inhibition is a well-established strategy in cancer therapy to cut off the blood supply to tumors.
| Compound | Heterocycle | VEGFR-2 Inhibition (IC50, nM) |
| AAZ | Oxazole | - |
| Triazole analog of AAZ | 1,2,3-Triazole | Active, but less potent than parent |
| Ebola Virus Inhibitor | Isoxazole | - |
| Triazole analog of Ebola Inhibitor | 1,2,3-Triazole | Active |
Source: The provided search results mention these replacements but do not offer specific IC50 values for a direct quantitative comparison in this table format.
Inhibition of VEGFR-2 blocks the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.
References
A Comparative Guide to Palladium Catalysts for Isoxazole Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the isoxazole ring is a critical process in the development of new pharmaceutical agents and functional materials. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for achieving this. The choice of the palladium catalyst system, which includes a palladium precursor and a ligand, is paramount to the success of these transformations, significantly influencing reaction yields, selectivity, and substrate scope. This guide provides an objective comparison of various palladium catalysts for isoxazole coupling reactions, supported by experimental data.
Performance of Palladium Catalysts in Isoxazole Coupling Reactions
The efficacy of a palladium catalyst is dependent on the specific type of coupling reaction. Below is a summary of catalyst performance across Suzuki-Miyaura, Sonogashira, and C-H Arylation reactions involving isoxazole derivatives.
| Coupling Reaction | Palladium Catalyst System | Substrate 1 | Substrate 2 | Yield (%) | Time (h) | TON | TOF (h⁻¹) | Ref. |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | 85 | 2 | - | - | [1] |
| Suzuki-Miyaura | Pd(PPh₃)₄ | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | 65 | 2 | - | - | [1] |
| Suzuki-Miyaura | Pd(OAc)₂/P(o-tol)₃ | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | 55 | 2 | - | - | [1] |
| Suzuki-Miyaura | PdCl₂(PPh₃)₂ | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | 70 | 2 | - | - | [1] |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | 3,5-dimethyl-4-iodoisoxazole | Phenylacetylene | 98 | 12 | - | - | [2] |
| Sonogashira | Pd(OAc)₂ / XPhos | 3,5-dimethyl-4-iodoisoxazole | Phenylacetylene | 85 | 12 | - | - | [2] |
| Sonogashira | Pd₂ (dba)₃ / SPhos | 3,5-dimethyl-4-iodoisoxazole | Phenylacetylene | 90 | 12 | - | - | [2] |
| C-H Arylation | Pd(OAc)₂ | 1-(tert-butyl)-3-phenyl-1H-benzophosphole | 4-iodotoluene | 94 | 1 | - | - | [3] |
| C-H Arylation | Pd(PCy₃)₂ | 1-(tert-butyl)-3-phenyl-1H-benzophosphole | 4-chlorotoluene | 75 | 1.5 | - | - | [3] |
TON (Turnover Number) and TOF (Turnover Frequency) are often not explicitly reported and can be calculated if the catalyst loading and reaction time leading to full conversion are known. The table reflects the data as presented in the cited literature.
Key Factors Influencing Catalyst Selection
The choice of an optimal palladium catalyst system is a multifactorial decision. The interplay between the palladium precursor, the ligand, the nature of the substrates, and the reaction conditions dictates the efficiency of the coupling process.
Caption: Factors influencing palladium catalyst selection for isoxazole coupling.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic reactions. Below are representative experimental protocols for Suzuki-Miyaura and Sonogashira coupling reactions.
General Procedure for Suzuki-Miyaura Coupling of 5-Bromoindazoles
A mixture of the respective 5-bromoindazole (1.0 eq), the corresponding boronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in dimethoxyethane is subjected to three cycles of vacuum and argon purging. The palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 eq), is then added, and the mixture is heated at 80 °C for 2 hours.[1] After completion of the reaction, the solvent is evaporated, and the residue is purified by column chromatography to afford the desired product.[1]
General Procedure for Sonogashira Cross-Coupling of 4-Iodoisoxazoles
To a solution of 3,5-disubstituted-4-iodoisoxazole (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent like DMF, the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and a co-catalyst like CuI (5 mol%) are added. An amine base such as triethylamine (2.0 eq) is then introduced. The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours) under an inert atmosphere.[2] Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by chromatography.
Experimental Workflow for Palladium-Catalyzed Isoxazole Coupling
The successful execution of a palladium-catalyzed coupling reaction involves a series of carefully controlled steps to ensure an inert atmosphere and precise stoichiometry.
Caption: A typical experimental workflow for palladium-catalyzed isoxazole coupling.
References
A Comparative Guide to Validating the Regiochemistry of Isoxazole Synthesis
For researchers, scientists, and drug development professionals, the unambiguous determination of molecular structure is a cornerstone of successful research. The isoxazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] However, its synthesis, particularly through classical methods like the condensation of 1,3-dicarbonyl compounds with hydroxylamine, is often plagued by a lack of regiocontrol, leading to mixtures of isomers.[1] This guide provides an objective comparison of two common synthetic methodologies for isoxazole synthesis and details the critical analytical techniques required to definitively validate the resulting regiochemistry.
Two of the most powerful methods for constructing the isoxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes (a Huisgen cycloaddition) and the cyclocondensation of β-enamino diketones with hydroxylamine.[1][2] The regiochemical outcome of these reactions is dictated by different factors, making a robust validation strategy essential.
Comparison of Synthetic Methods and Regiochemical Outcomes
The choice of synthetic method can profoundly influence the regioselectivity of isoxazole formation. The 1,3-dipolar cycloaddition is a versatile method that generally offers high regioselectivity for 3,5-disubstituted products under mild conditions.[2] In contrast, the cyclocondensation of β-enamino diketones with hydroxylamine offers a pathway to different regioisomers, where the substitution pattern can be controlled by varying the reaction conditions.[1][3]
| Method | Reactants | Typical Regioisomers | Yield | Regioisomeric Ratio | Key Analytical Data (Example) |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide + Alkyne | 3,5-disubstituted isoxazoles | Moderate to Excellent | Generally High (e.g., >20:1) | ¹H NMR: Distinct chemical shift for H-4 proton (e.g., ~7.0 ppm)[4] ¹³C NMR: Characteristic shifts for C-4 and C-5[4] |
| Cyclocondensation | β-Enamino Diketone + Hydroxylamine | 3,4-, 4,5-, and 3,4,5-substituted isoxazoles | Good to Excellent | Variable; controllable by reaction conditions[1][5] | ¹H NMR: H-3 and H-5 protons have notably different chemical shifts allowing differentiation (e.g., Δδ ≈ 0.2-0.3 ppm)[6] |
Experimental Protocols
Detailed and reliable experimental protocols are critical for both the reproducible synthesis of isoxazoles and the accurate validation of their regiochemistry.
Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition
This protocol describes the in situ generation of a nitrile oxide from an aldoxime, followed by its cycloaddition to an alkyne.
-
Reaction Setup: In a round-bottom flask, dissolve the chosen aldoxime (1.0 mmol) and alkyne (1.2 mmol) in a suitable solvent such as dichloromethane (10 mL).
-
Nitrile Oxide Generation: Add N-Chlorosuccinimide (NCS) (1.1 mmol) portion-wise to the stirred solution at 0 °C.
-
Cycloaddition: Add a catalytic amount of a base, such as pyridine (0.1 mmol), and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.[2]
Protocol 2: Regioselective Synthesis of a 4,5-Disubstituted Isoxazole via Cyclocondensation
This protocol is adapted from methodologies developed for the regioselective synthesis from β-enamino diketones.[1][5]
-
Reaction Setup: In a round-bottom flask, dissolve the β-enamino diketone (0.5 mmol) in ethanol (4 mL).[5]
-
Reaction: Add hydroxylamine hydrochloride (0.6 mmol) and pyridine (0.7 mmol) to the solution. Stir the mixture at room temperature.[2][5]
-
Monitoring: Monitor the reaction for completion by TLC (typically 2-4 hours).
-
Work-up: Once the reaction is complete, remove the solvent in vacuo. Add water (10 mL) to the residue and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the resulting crude product by column chromatography on silica gel to isolate the desired 4,5-disubstituted isoxazole.
Protocol 3: Analytical Validation of Regiochemistry
The definitive assignment of the isoxazole substitution pattern relies on a combination of powerful analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified isoxazole in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[7]
-
¹H and ¹³C NMR: Acquire standard one-dimensional ¹H and ¹³C NMR spectra. The chemical shifts of the protons and carbons on the isoxazole ring are highly sensitive to the substituent positions. For instance, the chemical shift of a proton at C5 is typically more shielded than a proton at C3.[6]
-
2D NMR (HSQC, HMBC, NOE): For unambiguous assignment, acquire two-dimensional NMR spectra. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded protons and carbons. Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over two or three bonds, which is invaluable for piecing together the molecular skeleton. Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity of protons, helping to confirm assignments.
-
-
Single-Crystal X-ray Crystallography:
-
Crystallization: Grow single crystals of the purified isoxazole suitable for X-ray diffraction. This often challenging step can be achieved by slow evaporation of a solution, vapor diffusion, or cooling of a saturated solution.[8]
-
Data Collection and Analysis: The diffraction pattern of a single crystal provides an electron density map from which the precise three-dimensional arrangement of atoms, bond lengths, and bond angles can be determined.[8][9][10] This technique is considered the "gold standard" for structural elucidation.[8][11]
-
Workflow and Logic for Isoxazole Regiochemistry Validation
The following diagram illustrates the logical workflow from synthesis to the unambiguous validation of isoxazole regioisomers.
References
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Mass spectrometry analysis of Suzuki coupling products with 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole
In the realm of drug discovery and development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of biaryl compounds. A particularly valuable building block in this field is 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole, which enables the introduction of an isoxazole moiety into a wide range of molecular scaffolds. The successful synthesis and purification of the resulting 4-arylisoxazole products necessitate robust analytical techniques for their characterization. Mass spectrometry (MS) stands out as a pivotal tool for confirming the identity and purity of these compounds.
This guide provides a comparative analysis of mass spectrometry techniques for the characterization of 4-arylisoxazole products derived from Suzuki coupling reactions. We will delve into the performance of different ionization methods, present hypothetical supporting experimental data for a model compound, and provide detailed experimental protocols.
Performance Comparison of Ionization Techniques
The choice of ionization technique is critical for the successful mass spectrometric analysis of 4-arylisoxazole Suzuki coupling products. The two most common techniques for liquid chromatography-mass spectrometry (LC-MS) are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). The selection between ESI and APCI often depends on the polarity and thermal stability of the analyte.
For a typical 4-arylisoxazole product, which possesses moderate polarity, both ESI and APCI can be viable options. ESI is a soft ionization technique that is well-suited for polar compounds and generates protonated molecules ([M+H]^+) with minimal fragmentation.[1][2] This is advantageous for unambiguous molecular weight determination. APCI, on the other hand, is generally more effective for less polar and thermally stable compounds.[1][3] It involves a gas-phase ionization process that can sometimes lead to more in-source fragmentation, which can provide structural information but may also complicate the interpretation of the mass spectrum.
Below is a table summarizing the expected quantitative performance of ESI and APCI for the analysis of a model 4-arylisoxazole compound.
| Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Primary Ion | ([M+H]^+) | ([M+H]^+) |
| Fragmentation | Low in-source fragmentation | Moderate in-source fragmentation possible |
| Sensitivity | High (fmol to pmol range) | Good (pmol to nmol range) |
| Matrix Effects | More susceptible | Less susceptible |
| Analyte Polarity | Ideal for moderate to high polarity | Ideal for low to moderate polarity |
| Thermal Stability | Not required | Required |
Experimental Protocols
General Suzuki Coupling Procedure
A mixture of an aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like potassium carbonate (2.0 mmol) is prepared in a suitable solvent system, for instance, a 3:1 mixture of dioxane and water. The reaction mixture is then heated under an inert atmosphere, typically at 80-100 °C, and monitored by thin-layer chromatography (TLC) or LC-MS until completion. Upon cooling, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Mass Spectrometry Analysis Protocol
Sample Preparation:
-
Accurately weigh 1 mg of the purified 4-arylisoxazole product.
-
Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.
-
Prepare a working solution of 1 µg/mL by diluting the stock solution with the mobile phase.
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B, and then re-equilibration at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS) - ESI Method:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 50-500.
-
Data Acquisition: Full scan mode. For fragmentation studies, a product ion scan can be performed on the ([M+H]^+) ion.
Mass Spectrometry (MS) - APCI Method:
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Corona Current: 4 µA.
-
Probe Temperature: 400 °C.
-
Source Temperature: 120 °C.
-
Cone Voltage: 30 V.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 50-500.
-
Data Acquisition: Full scan mode.
Visualizations
References
Assessing the Metabolic Stability of Isoxazole-Containing Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the metabolic stability of isoxazole-containing compounds is a critical step in the journey from a promising chemical entity to a viable drug candidate. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a common motif in medicinal chemistry. However, its susceptibility to metabolic degradation can significantly impact a compound's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comparative assessment of the metabolic stability of isoxazole-containing compounds, supported by experimental data and detailed methodologies.
The Metabolic Fate of the Isoxazole Ring
The metabolism of isoxazole-containing compounds is often dictated by the enzymatic machinery of the liver, primarily the cytochrome P450 (CYP) family of enzymes. A key metabolic transformation for some isoxazole derivatives is the cleavage of the N-O bond, which can lead to the formation of active metabolites or facilitate the degradation of the parent compound. The stability of the isoxazole ring is highly dependent on its substitution pattern. For instance, an unsubstituted C3-position on the isoxazole ring can be crucial for ring-opening reactions.[1]
A prominent example of this is the immunosuppressive drug leflunomide. Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide, through the opening of its isoxazole ring.[2] This biotransformation is catalyzed by CYP enzymes, with CYP1A2, CYP2C19, and CYP3A4 being implicated in the process.[3][4] The rapid conversion of leflunomide highlights the potential metabolic liability of the isoxazole moiety.
Comparative Metabolic Stability Data
The metabolic stability of a compound is typically assessed in vitro using systems such as liver microsomes or hepatocytes. Key parameters derived from these assays are the half-life (t½) and the intrinsic clearance (CLint), which together provide a measure of how quickly a compound is metabolized.
Case Study: Leflunomide Metabolism
The conversion of leflunomide to its active metabolite, teriflunomide, serves as a real-world example of the metabolic instability of an isoxazole ring. In vitro studies have demonstrated this rapid conversion in various biological matrices.
| Compound | Matrix | Half-life (t½) | Vmax (pmol/min/mg) | Km (µM) | Citation(s) |
| Leflunomide | Human Plasma | 12 min | - | - | [1] |
| Leflunomide | Rat Plasma | 36 min | - | - | [1] |
| Leflunomide | Human Whole Blood | 43 min | - | - | [1] |
| Leflunomide | Rat Whole Blood | 59 min | - | - | [1] |
| Leflunomide | Human Liver Microsomes | - | 1797 | 274 | [1] |
Note: Vmax and Km values are specific to the enzymatic reaction in liver microsomes and are not directly comparable to half-life values in plasma or blood.
Bioisosteric Replacement to Enhance Metabolic Stability
A common strategy in medicinal chemistry to mitigate the metabolic liabilities of the isoxazole ring is bioisosteric replacement. This involves substituting the isoxazole moiety with other five-membered heterocyclic rings, such as pyrazole, 1,2,3-triazole, or 1,2,4-oxadiazole, which can offer improved metabolic stability while retaining the desired biological activity.
While comprehensive head-to-head quantitative data is often proprietary, the literature provides valuable insights into the effectiveness of this strategy.
| Original Scaffold | Bioisosteric Replacement | Observation on Metabolic Stability | Citation(s) |
| Isoxazole | Pyrazole | Pyrazole derivatives can exhibit improved stability compared to their isoxazole counterparts. In one study, a pyrazole derivative showed potent and selective activity with improved stability over a previous lead compound.[5] | [5] |
| Ester/Amide | 1,2,4-Oxadiazole | 1,2,4-Oxadiazoles are frequently used as bioisosteres for esters and amides to enhance metabolic stability by being resistant to hydrolysis. However, the 1,2,4-oxadiazole ring itself can be metabolically labile. | [5] |
| 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | The 1,3,4-oxadiazole isomer often demonstrates significantly better metabolic stability compared to the 1,2,4-oxadiazole isomer. | [6] |
A study on store-operated calcium entry (SOCE) modulators demonstrated the successful application of this strategy. An initial pyrazole derivative with an ester moiety suffered from poor metabolic stability. Replacing the ester with a 1,2,4-oxadiazole ring resulted in a new class of modulators with high metabolic stability. The percentage of the parent compound remaining after 60 minutes of incubation in mouse liver S9 fractions was significantly higher for the oxadiazole-containing compounds.[5]
| Compound ID | Scaffold | % Parent Compound Remaining (60 min) | Citation(s) |
| 22 | Pyrazole-Oxadiazole | >90% | [5] |
| 27 | Pyrazole-Oxadiazole | <80% | [5] |
| 29 | Pyrazole-Oxadiazole | >90% | [5] |
| 32 | Pyrazole-Oxadiazole | >90% | [5] |
| 37 | Pyrazole-Oxadiazole | <80% | [5] |
| 42 | Pyrazole-Oxadiazole | >90% | [5] |
Experimental Protocols
Accurate assessment of metabolic stability relies on standardized and well-defined experimental protocols. Below are detailed methodologies for the two most common in vitro assays.
Liver Microsomal Stability Assay
This assay primarily evaluates Phase I metabolism, which is largely mediated by CYP enzymes.
Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance in the presence of liver microsomes.
Materials:
-
Test compound
-
Pooled liver microsomes (human or other species)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Dilute the liver microsomes to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
-
Incubation:
-
Pre-warm the microsomal suspension and the NADPH regenerating system to 37°C.
-
In a microcentrifuge tube or a 96-well plate, combine the microsomal suspension and the test compound (final concentration typically 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final volume is typically 200 µL.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time Points and Reaction Termination:
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding a multiple volume of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins and stops the enzymatic activity.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein mass).
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.
Objective: To determine the in vitro metabolic stability of a test compound in a whole-cell system.
Materials:
-
Test compound
-
Cryopreserved or fresh hepatocytes (human or other species)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability (e.g., using trypan blue exclusion) and adjust the cell density to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL) in pre-warmed incubation medium.
-
-
Incubation:
-
Add the hepatocyte suspension to a multi-well plate.
-
Add the test compound (final concentration typically 1 µM) to the hepatocyte suspension.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
-
Time Points and Reaction Termination:
-
At predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the cell suspension.
-
Terminate the reaction by adding a multiple volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the samples and centrifuge to pellet cell debris and precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Similar to the microsomal stability assay, calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the test compound.
-
CLint (µL/min/10^6 cells) = (0.693 / t½) x (incubation volume / number of cells in millions).
-
Visualizing Metabolic Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in metabolic stability assessment.
Conclusion
The metabolic stability of isoxazole-containing compounds is a multifaceted issue that requires careful consideration during drug discovery. While the isoxazole ring can be a valuable scaffold, its potential for metabolic degradation, particularly through CYP-mediated ring opening, necessitates thorough in vitro evaluation. The case of leflunomide illustrates how this metabolic conversion can be harnessed in a prodrug strategy. For compounds where stability is paramount, bioisosteric replacement with more robust heterocyclic rings like pyrazole or 1,3,4-oxadiazole offers a viable approach to enhance pharmacokinetic properties. By employing standardized in vitro assays and leveraging the principles of medicinal chemistry, researchers can effectively assess and optimize the metabolic stability of isoxazole-containing drug candidates, increasing their potential for clinical success.
References
- 1. Interstrain differences of in vitro metabolic stability and impact on early drug discovery. | Semantic Scholar [semanticscholar.org]
- 2. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole proper disposal procedures
The proper disposal of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole, a boronic acid derivative, is critical for ensuring laboratory safety and environmental protection. This compound must be treated as hazardous waste and handled in accordance with institutional and local regulations. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to work in a well-ventilated area, preferably a certified chemical fume hood, and to wear the appropriate Personal Protective Equipment (PPE).[1][2]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Source |
| Eye Protection | Chemical safety goggles or a face shield.[1][3] | [1][3] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Double gloving may be considered.[1][3] | [1][3] |
| Body Protection | A fully fastened lab coat that covers the arms.[1][3] | [1][3] |
| Footwear | Closed-toe shoes.[1] | [1] |
| Respiratory | Use in a well-ventilated area. If dust formation is likely, a NIOSH/MSHA approved respirator may be necessary.[3] | [3] |
Step-by-Step Disposal Procedure
The primary method for disposing of this compound is through collection for hazardous waste disposal.
-
Waste Segregation and Collection :
-
Solid Waste Disposal :
-
Place contaminated solid materials, such as gloves, bench paper, and filter paper, into a designated, sealed, and labeled container for solid hazardous waste.[1][3]
-
For spills, carefully sweep the solid material up to avoid dust formation and place it into a suitable, closed container for disposal.[2][4]
-
-
Liquid Waste Disposal :
-
Collect all solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Rinsate from decontaminating glassware should also be collected as liquid hazardous waste.[1]
-
-
Decontamination of Glassware :
-
To decontaminate glassware, a basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.[1]
-
Follow this with a water rinse. All rinsates from this process must be collected as liquid hazardous waste.[1]
-
Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.[1]
-
-
Waste Storage and Pickup :
Hazard and Physical Property Summary
The following table summarizes key hazard classifications and physical data for this compound and related boronic acid compounds.
| Hazard/Property | Classification/Value |
| Skin Irritation | Causes skin irritation.[5] |
| Eye Irritation | Causes serious eye irritation.[5] |
| Respiratory Irritation | May cause respiratory irritation.[5] |
| Melting Point | 110 - 115 °C / 230 - 239 °F.[4] |
| Appearance | White to pale brown solid.[4] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole (CAS No. 928664-98-6). Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.
Immediate Safety and Hazard Information
This compound is a compound that requires careful handling due to its potential health effects. Based on available safety data, it is classified as harmful and an irritant.
GHS Hazard Classification:
| Hazard Class | Category | Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1][2] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1][2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[3] |
Precautionary Statements:
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| P264 | Wash skin thoroughly after handling.[3] |
| P270 | Do not eat, drink or smoke when using this product.[1] |
| P271 | Use only outdoors or in a well-ventilated area.[1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][3] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[3] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory hazards should be conducted to determine the full scope of necessary PPE.[4] The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield should be worn when there is a risk of splashing.[4][5] | To protect eyes from contact, which can cause serious irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) must be worn.[5][6] Gloves should be inspected before use and disposed of properly after handling.[7] | To prevent skin contact and potential irritation. |
| Body Protection | A laboratory coat is required. For procedures with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[5] | To protect skin from accidental spills or splashes. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][6] | To prevent respiratory tract irritation. |
Operational and Disposal Plans
Handling and Storage
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure that eyewash stations and safety showers are easily accessible.[5]
-
Hygiene Measures: Avoid all personal contact, including inhalation.[5] Wash hands thoroughly with soap and water after handling and before breaks, eating, drinking, or smoking.[5][7] Contaminated clothing should be removed immediately and washed before reuse.[5]
-
Storage: Store in a cool, dry, and well-ventilated place.[8] Keep the container tightly closed and store under an inert atmosphere.
Spill Management
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid generating dust.
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by washing with soap and water.
-
Report: Report the spill to the appropriate environmental health and safety personnel.
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE, empty containers, and spill cleanup materials, must be treated as hazardous waste.[5] Dispose of this waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[8]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling reaction, a common application for heteroaryl boronic esters.
Reaction Scheme:
Materials:
-
Aryl halide (Ar-X) (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.03 - 0.05 eq)
-
Base (e.g., K₂CO₃, Na₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME), often with a small amount of water
Procedure:
-
Reaction Setup: To a dry round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the flask multiple times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent. If required by the specific protocol, add degassed water. Finally, add the palladium catalyst.
-
Reaction: Stir the reaction mixture at the appropriate temperature (typically between 80-110 °C) overnight or until completion.[5] Monitor the reaction progress by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired coupled product.
Diagrams
Caption: Workflow for handling this compound.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | C9H14BNO3 | CID 16414180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
